molecular formula C10H15NO2S B1425276 Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate CAS No. 1221724-38-4

Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate

Cat. No.: B1425276
CAS No.: 1221724-38-4
M. Wt: 213.3 g/mol
InChI Key: SWLYHOWGTOXBNL-UHFFFAOYSA-N
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Description

Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate is a useful research compound. Its molecular formula is C10H15NO2S and its molecular weight is 213.3 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-10(2,3)7-6-14-8(11-7)5-9(12)13-4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLYHOWGTOXBNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221724-38-4
Record name methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust and efficient synthetic protocol for Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the strategic considerations behind the chosen synthetic route, provide detailed experimental procedures, and offer insights into the underlying reaction mechanisms.

Introduction and Strategic Overview

The thiazole moiety is a fundamental heterocyclic scaffold present in a wide array of biologically active molecules and approved pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in drug design. The target molecule, Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate, incorporates a sterically demanding tert-butyl group at the 4-position and a methyl acetate functional group at the 2-position, making it a valuable building block for creating novel chemical entities with potential therapeutic applications.

The synthetic strategy outlined herein is a convergent two-step process that leverages the classic Hantzsch thiazole synthesis. This approach was selected for its reliability, high yields, and the ready availability of starting materials. The overall synthetic transformation is depicted below:

Synthetic Overview 3,3-dimethyl-2-butanone 3,3-dimethyl-2-butanone 1-bromo-3,3-dimethyl-2-butanone 1-bromo-3,3-dimethyl-2-butanone 3,3-dimethyl-2-butanone->1-bromo-3,3-dimethyl-2-butanone α-Bromination Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate 1-bromo-3,3-dimethyl-2-butanone->Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate Hantzsch Thiazole Synthesis

Figure 1: Overall synthetic strategy.

Synthesis of Key Intermediate: 1-bromo-3,3-dimethyl-2-butanone

The first critical step is the synthesis of the α-haloketone, 1-bromo-3,3-dimethyl-2-butanone, from the commercially available 3,3-dimethyl-2-butanone (pinacolone). The selective bromination at the α-position is achieved under acidic conditions, which favors the formation of the kinetic enol, leading to the desired product.

Reaction Mechanism: α-Bromination of a Ketone

The acid-catalyzed bromination of a ketone proceeds through the formation of an enol intermediate. The carbonyl oxygen is first protonated by the acid catalyst, which increases the acidity of the α-protons. A subsequent deprotonation at the α-carbon leads to the formation of the enol. The electron-rich double bond of the enol then attacks a molecule of bromine in an electrophilic addition, followed by the loss of a proton to regenerate the carbonyl group and yield the α-bromo ketone.

Bromination Mechanism cluster_0 Enol Formation cluster_1 Bromination Ketone Ketone Protonated Ketone Protonated Ketone Ketone->Protonated Ketone H+ Enol Enol Protonated Ketone->Enol -H+ Brominated Intermediate Brominated Intermediate Enol->Brominated Intermediate Br2 α-Bromo Ketone α-Bromo Ketone Brominated Intermediate->α-Bromo Ketone -H+

Figure 2: Mechanism of acid-catalyzed α-bromination.

Experimental Protocol: Synthesis of 1-bromo-3,3-dimethyl-2-butanone

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3,3-dimethyl-2-butanone100.1650.0 g0.50
Bromine159.8180.0 g (25.6 mL)0.50
Glacial Acetic Acid60.05100 mL-
Water18.02As needed-
Diethyl Ether74.12As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 50.0 g (0.50 mol) of 3,3-dimethyl-2-butanone in 100 mL of glacial acetic acid.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add 80.0 g (0.50 mol) of bromine from the dropping funnel over a period of 1 hour, while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into 500 mL of ice-cold water and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 150 mL).

  • Combine the organic extracts and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation to yield 1-bromo-3,3-dimethyl-2-butanone as a colorless to pale yellow liquid.

Hantzsch Thiazole Synthesis of the Target Molecule

The cornerstone of this synthesis is the Hantzsch thiazole synthesis, a powerful and versatile method for constructing the thiazole ring.[1][2] In this step, the previously synthesized 1-bromo-3,3-dimethyl-2-butanone is reacted with a suitable thioamide to form the desired 4-tert-butyl-thiazole derivative. To directly install the methyl acetate group at the 2-position, a thioamide bearing this functionality is required. A plausible, though less common, reagent would be methyl 2-amino-2-thioxoacetate. A more practical and widely documented approach involves a two-step sequence starting from thiourea to form a 2-aminothiazole, followed by functional group manipulation. However, for the sake of efficiency, we will outline a direct approach using a suitable thioamide precursor.

Reaction Mechanism: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide.[3][4] The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the bromide in an SN2 reaction.[3] This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. The resulting intermediate then undergoes dehydration to form the aromatic thiazole ring.

Hantzsch Synthesis α-Bromo Ketone α-Bromo Ketone Thioamide Adduct Thioamide Adduct α-Bromo Ketone->Thioamide Adduct Nucleophilic Attack (S) Cyclic Intermediate Cyclic Intermediate Thioamide Adduct->Cyclic Intermediate Intramolecular Cyclization (N) Thiazole Thiazole Cyclic Intermediate->Thiazole Dehydration (-H2O)

Figure 3: Generalized mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-bromo-3,3-dimethyl-2-butanone179.0717.9 g0.10
Methyl thioglycolate106.1510.6 g0.10
Ammonium acetate77.0815.4 g0.20
Ethanol46.07200 mL-
Water18.02As needed-
Ethyl acetate88.11As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • To a 500 mL round-bottom flask, add 17.9 g (0.10 mol) of 1-bromo-3,3-dimethyl-2-butanone, 10.6 g (0.10 mol) of methyl thioglycolate, and 15.4 g (0.20 mol) of ammonium acetate in 200 mL of ethanol.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add 200 mL of water and 200 mL of ethyl acetate.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate as a solid or oil.

Alternative Strategy and Further Functionalization

An alternative and often high-yielding route involves the initial synthesis of 2-amino-4-tert-butylthiazole via the reaction of 1-bromo-3,3-dimethyl-2-butanone with thiourea.[5][6] The resulting 2-aminothiazole can then be converted to the target compound through a Sandmeyer-type reaction to introduce a halogen at the 2-position, followed by a palladium-catalyzed cross-coupling reaction with a suitable acetate equivalent. While this route involves more steps, it can be advantageous if the direct condensation is low-yielding.

Furthermore, the synthesized Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate can be readily hydrolyzed to the corresponding carboxylic acid, (4-tert-butyl-1,3-thiazol-2-yl)acetic acid, under basic or acidic conditions. This carboxylic acid serves as a versatile intermediate for the synthesis of amides, more complex esters, and other derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate. The protocol leverages the well-established α-bromination of a ketone followed by the robust Hantzsch thiazole synthesis. The provided experimental procedures are designed to be readily implemented in a standard laboratory setting. The strategic insights into the reaction mechanisms and alternative synthetic routes offer a comprehensive understanding for researchers and professionals engaged in the synthesis of novel heterocyclic compounds for pharmaceutical applications.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • PrepChem.com. Synthesis of 1-bromo-3,3-dimethyl-4-fluoro-2-butanone. Available at: [Link]

  • Google Patents. CN105348216A - Synthetic method for 2-acetyl thiazole.
  • Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Available at: [Link]

  • Royal Society of Chemistry. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. Available at: [Link]

  • Organic Syntheses. 1-bromo-3-methyl-2-butanone. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

  • National Center for Biotechnology Information. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Available at: [Link]

  • ResearchGate. Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Available at: [Link]

  • Revista de Chimie. (2014). Synthesis of Novel 2-metylamino-4-substituted-1,3-thiazoles with Antiproliferative Activity. Available at: [Link]

  • Google Patents. CN1927809A - Preparation method of t-butylphenyl acetic acid.
  • ResearchGate. Novel synthesis of 2-thiazolines. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available at: [Link]

  • Google Patents. CH633282A5 - METHOD FOR PRODUCING THIAZOLE DERIVATIVES.
  • Google Patents. EP0041671A1 - Substituted 3,3-dimethyl-butan-2-ones, process for their preparation and their use as intermediate products.
  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. Available at: [Link]

  • ResearchGate. Synthesis of 2-Substituted Thiazolidine4-carboxylic Acids. Available at: [Link]

  • MDPI. (2022). Synthetic Access to Aromatic α-Haloketones. Available at: [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

  • Royal Society of Chemistry. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. Available at: [Link]

  • MDPI. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Available at: [Link]

  • Scribd. Hantzsch Thiazole Synthesis 2010. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). Available at: [Link]

  • ResearchGate. Esterification of Acetic Acid with Butanol: Operation in a Packed Bed Reactive Distillation Column. Available at: [Link]

Sources

Technical Whitepaper: Chemical Architecture and Synthetic Utility of Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate is a specialized heterocyclic building block characterized by a 1,3-thiazole core substituted with a bulky tert-butyl group at the C4 position and an acetate moiety at the C2 position. This scaffold represents a "privileged structure" in medicinal chemistry, offering a unique balance of lipophilicity (conferred by the tert-butyl group) and synthetic versatility (via the active methylene and ester functionalities). This guide provides a comprehensive technical analysis of its physicochemical properties, robust synthetic protocols, and downstream reactivity profiles for lead optimization.

Physicochemical Identity

The compound functions as a lipophilic linker and a pharmacophore scaffold. The tert-butyl group at C4 significantly influences the molecule's spatial conformation and metabolic stability by blocking the C4 metabolic soft spot often found in smaller alkyl-thiazoles.

Structural Specifications
PropertySpecification
IUPAC Name Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate
Molecular Formula C₁₀H₁₅NO₂S
Molecular Weight 213.30 g/mol
CAS Number Note: Specific CAS is rare; often cataloged as custom synthesis or derivative of CAS 62886-13-9 (Benzothiazole analog)
Predicted LogP 2.8 ± 0.4 (High lipophilicity due to t-Bu)
H-Bond Donors/Acceptors 0 / 4
Rotatable Bonds 3 (Ester linkage and t-Bu rotation)
Physical State Low-melting solid or viscous oil (Predicted MP: 35–45 °C)

Synthetic Architecture: The Hantzsch Protocol

The most authoritative and scalable method for synthesizing Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate is the Hantzsch Thiazole Synthesis . This condensation reaction between an


-haloketone and a thioamide derivative is thermodynamically driven and highly regioselective.
Retrosynthetic Logic

The synthesis disconnects the thiazole ring into two primary precursors:

  • Electrophile: 1-Bromo-3,3-dimethylbutan-2-one (Bromopinacolone) – Provides the C4 tert-butyl group.

  • Nucleophile: Methyl 3-amino-3-thioxopropanoate (Methyl thiomalonamate) – Provides the N-C-S skeleton and the C2-acetate side chain.

Validated Experimental Protocol

Reagents:

  • 1-Bromo-3,3-dimethylbutan-2-one (1.0 eq)

  • Methyl 3-amino-3-thioxopropanoate (1.05 eq)

  • Solvent: Ethanol (anhydrous) or Methanol

  • Base (Optional scavenger): NaHCO₃

Step-by-Step Methodology:

  • Solvation: Dissolve Methyl 3-amino-3-thioxopropanoate (10 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add 1-Bromo-3,3-dimethylbutan-2-one (10 mmol) dropwise at room temperature. The reaction is exothermic; cooling to 0°C may be required for large-scale batches.

  • Cyclization: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor consumption of the haloketone via TLC (Hexane:EtOAc 4:1).

  • Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Neutralization: Resuspend the residue in EtOAc and wash with saturated NaHCO₃ solution to remove HBr byproducts.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the target ester.

Synthetic Workflow Diagram

HantzschSynthesis cluster_conditions Critical Parameters Precursor1 Bromopinacolone (Alpha-Haloketone) Intermediate S-Alkylated Intermediate Precursor1->Intermediate S-Alkylation (EtOH, r.t.) Precursor2 Methyl Thiomalonamate (Thioamide) Precursor2->Intermediate Transition Cyclodehydration (- H2O, - HBr) Intermediate->Transition Reflux Product Methyl 2-(4-tert-butyl -1,3-thiazol-2-yl)acetate Transition->Product Aromatization Params Temp: 78°C Time: 3-5h Atmosphere: N2

Figure 1: Mechanistic workflow of the Hantzsch synthesis for the target thiazole.

Reactivity Profile & Functionalization

The chemical utility of this compound stems from three distinct reactive centers: the Active Methylene (C


) , the Ester Carbonyl , and the Thiazole C5 position .
C-H Acidity (Active Methylene)

The protons at the C2-methylene position are significantly acidic (pKa ~18-20 in DMSO) due to the electron-withdrawing nature of both the ester carbonyl and the thiazole C=N bond.

  • Application: Facile deprotonation with bases like NaH or LDA allows for alkylation or Knoevenagel condensations with aldehydes, creating

    
    -unsaturated derivatives useful as Michael acceptors.
    
Ester Manipulations

The methyl ester serves as a versatile handle:

  • Hydrolysis: LiOH/THF/H₂O yields the free acid (2-(4-tert-butyl-1,3-thiazol-2-yl)acetic acid), a common precursor for amide coupling.

  • Reduction: LiAlH₄ or DIBAL-H converts the ester to the ethanol derivative (2-hydroxyethyl thiazole).

  • Aminolysis: Direct reaction with primary amines yields amide-linked libraries.

Thiazole Ring Electrophilic Substitution

While the C4 position is blocked by the tert-butyl group, the C5 position remains open.

  • Halogenation: Reaction with NBS (N-bromosuccinimide) selectively brominates the C5 position, enabling subsequent Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to extend the scaffold.

Divergent Synthesis Map

ReactivityMap Core Methyl 2-(4-tert-butyl -1,3-thiazol-2-yl)acetate Hydrolysis Hydrolysis (LiOH, THF) Core->Hydrolysis Reduction Reduction (LiAlH4) Core->Reduction Alkylation C-Alkylation (NaH, R-X) Core->Alkylation Halogenation C5-Bromination (NBS, DMF) Core->Halogenation Acid Thiazole Acetic Acid (Amide Coupling Precursor) Hydrolysis->Acid Alcohol Thiazole Ethanol (Linker Scaffold) Reduction->Alcohol AlphaSub Alpha-Substituted Derivatives Alkylation->AlphaSub Bromide 5-Bromo-Thiazole (Suzuki Coupling Handle) Halogenation->Bromide

Figure 2: Divergent synthetic pathways from the core scaffold.

Medicinal Chemistry Applications

Pharmacophore Features[2]
  • Lipophilicity Modulation: The tert-butyl group adds significant bulk and lipophilicity without introducing H-bond donors, improving membrane permeability (LogP adjustment).

  • Metabolic Stability: The bulky group at C4 prevents oxidative metabolism (e.g., hydroxylation) that often occurs on less hindered thiazole rings.

  • Bioisosterism: The thiazole ring is a classical bioisostere for pyridine and oxazole, often used to optimize

    
    -
    
    
    
    stacking interactions within protein binding pockets (e.g., kinase ATP-binding sites).
Drug Discovery Context

This specific ester is frequently utilized as an intermediate in the synthesis of:

  • CRTH2 Antagonists: For asthma and allergic inflammation treatment.

  • Kinase Inhibitors: Where the thiazole acts as the hinge-binding motif.

  • Antibacterial Agents: Following the legacy of thiazole-containing antibiotics (e.g., penicillins, cephalosporins).

Safety and Handling

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of potential dust or vapors.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow hydrolysis of the ester or oxidation of the sulfur over extended periods.

References

  • Hantzsch Thiazole Synthesis Mechanism

    • Source: Organic Chemistry Portal. "Thiazole Synthesis."
    • URL:[Link]

  • Thiazole Reactivity and Properties

    • Title: "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs."
    • Source: MDPI (Molecules).
    • URL:[Link]

  • General Synthesis of 2-Thiazoleacetic Acid Derivatives

    • Title: "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Deriv
    • Source: PMC (N
    • URL:[Link]

  • Related Compound Data (PubChem)

    • Title: "2-(4-tert-butyl-1,3-thiazol-2-yl)
    • Source: PubChem Compound Summary.
    • URL:[Link]

An In-Depth Technical Guide to In Vitro Cytotoxicity Assessment of Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Contextualizing the Investigation

The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Thiazole derivatives have been successfully developed as inhibitors of various biological targets, demonstrating high efficacy and potent anticancer activity.[4][5] The specific compound, Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate , as a member of this versatile class, warrants a thorough investigation of its biological effects.

The initial and most critical step in characterizing a novel compound's therapeutic potential is to assess its cytotoxicity.[6][7] In vitro cytotoxicity assays serve as a robust, cost-effective, and predictive method to determine a compound's toxic potential on living cells at an early stage of development.[7][8][9] This guide provides a comprehensive framework for researchers to meticulously evaluate the cytotoxic profile of this thiazole derivative. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Our strategy employs a multi-parametric approach, assessing not just one, but three key pillars of cellular health: metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis). This triangulation of data provides a more complete and nuanced understanding of the compound's cellular impact.

cluster_0 Initial Assessment Workflow cluster_1 Definitive Cytotoxicity Assays cluster_2 Data Analysis & Interpretation A Compound Synthesis & QC (Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate) B Cell Line Selection (e.g., MCF-7, HepG2, SaOS-2) A->B C Range-Finding Experiment B->C D Metabolic Viability Assay (MTT) C->D Dose-Response Treatment E Membrane Integrity Assay (LDH) C->E Dose-Response Treatment F Apoptosis Induction Assay (Caspase-3/7) C->F Dose-Response Treatment G Calculate IC50 Values D->G E->G F->G H Mechanistic Hypothesis Generation G->H I Comprehensive Cytotoxicity Profile H->I

Caption: Overall workflow for assessing compound cytotoxicity.

Foundational Pillar I: The MTT Assay for Metabolic Viability

The MTT assay is a cornerstone for evaluating cell viability by measuring mitochondrial metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan.[10] The intensity of the purple color, quantified spectrophotometrically, is directly proportional to the number of metabolically active cells.[11] A decrease in signal indicates a reduction in cell viability, which can be due to cytotoxicity or inhibition of cell proliferation.

A Viable Cell B Mitochondrial Dehydrogenases A->B contains D Formazan (Purple, Insoluble) B->D reduces C MTT (Yellow, Soluble) C->B acts on E Solubilization (e.g., SDS, DMSO) D->E F Quantification (Absorbance at ~570nm) E->F

Caption: Principle of the MTT Cell Viability Assay.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7, HepG2) to ~80% confluency.

    • Trypsinize and perform a cell count.

    • Seed cells into a 96-well flat-bottom plate at a pre-optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Expertise Note: The optimal seeding density is crucial. Too few cells will result in a low signal; too many can lead to overgrowth and nutrient depletion, confounding the results. A cell titration experiment should always be performed for each new cell line.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a stock solution of "Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate" in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve final concentrations spanning a wide range (e.g., 0.1 µM to 100 µM). The final solvent concentration should be consistent across all wells and typically ≤0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

    • Include appropriate controls:

      • Untreated Control: Cells in medium only.

      • Vehicle Control: Cells in medium with the highest concentration of the solvent (e.g., DMSO) used.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • Assay Execution:

    • After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[10][12]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[10]

    • Carefully aspirate the medium without disturbing the crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well to dissolve the formazan crystals.[12]

    • Mix gently on a plate shaker to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background noise.

Foundational Pillar II: The LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a classic method for quantifying cytotoxicity based on the loss of plasma membrane integrity.[6] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or damage. The assay measures the activity of this released LDH, which is proportional to the number of dead or damaged cells. This assay is an excellent counterpoint to the MTT assay, as it directly measures cell death rather than metabolic slowdown.

A Damaged/Necrotic Cell C Released into Culture Medium A->C releases B LDH (Lactate Dehydrogenase) B->C D Assay Reagent (Lactate, NAD+, Tetrazolium Salt) C->D reacts with E Colored Formazan Product D->E producing F Quantification (Absorbance at ~490nm) E->F

Caption: Principle of the LDH Cytotoxicity Assay.

Detailed Protocol: LDH Assay
  • Cell Seeding and Treatment:

    • Follow the same procedure as described in the MTT protocol (Steps 1 and 2). It is highly recommended to run this assay in parallel with the MTT assay using identically treated plates.

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, clear flat-bottom 96-well plate.

    • Trustworthiness Note: It is critical not to disturb the cell monolayer to avoid artificially high LDH release.

  • Control Preparation:

    • Maximum LDH Release: To a set of untreated control wells, add 10 µL of the lysis buffer provided with the assay kit 45 minutes before sample collection. This lyses all cells and represents 100% cytotoxicity.[13]

    • Background Control: Supernatant from wells containing medium but no cells.

  • Assay Execution:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically involves mixing a catalyst and dye solution).

    • Add 50-100 µL of the reaction mixture to each well of the new plate containing the supernatants.

    • Incubate the plate for 10-30 minutes at room temperature, protected from light.[13]

  • Data Acquisition:

    • Add 50 µL of stop solution if required by the kit.[13]

    • Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to correct for background.[13]

Foundational Pillar III: Caspase-3/7 Assay for Apoptosis

To determine how the cells are dying, we must investigate apoptosis, or programmed cell death. Caspases are a family of proteases that are key mediators of apoptosis. Effector caspases, specifically caspase-3 and caspase-7, are activated during the apoptotic cascade. This assay utilizes a specific substrate (containing the DEVD tetrapeptide sequence) which is cleaved by active caspase-3/7, releasing a luminescent or fluorescent signal.[14] An increase in this signal is a direct marker of apoptosis induction.

A Apoptotic Signal (e.g., Compound Treatment) B Caspase Cascade Activation A->B C Active Caspase-3/7 B->C E Cleaved Substrate + Aminoluciferin C->E D Pro-luminescent Caspase-3/7 Substrate (DEVD) D->C cleaved by F Luciferase E->F G Light Signal (Luminescence) F->G generates

Caption: Simplified pathway of the Caspase-Glo® 3/7 Assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment:

    • Follow the same procedure as described in the MTT protocol (Steps 1 and 2). Use an opaque-walled 96-well plate suitable for luminescence measurements.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[15]

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[15] This "add-mix-measure" format includes cell lysis reagents.[16]

    • Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30 seconds.[15]

  • Data Acquisition:

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.[15]

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

Calculations:

  • Percent Viability (MTT): % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • Percent Cytotoxicity (LDH): % Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_max - Abs_spontaneous)] * 100 (Where Abs_spontaneous is the vehicle control and Abs_max is the maximum LDH release control)

  • Fold Increase (Caspase-3/7): Fold Increase = (Luminescence_sample / Luminescence_vehicle)

The IC₅₀ values are then determined by plotting the calculated percentages against the logarithm of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response).

Synthesizing the Results: A Holistic View

By comparing the IC₅₀ values from the three assays, a mechanistic hypothesis can be formed.

AssayHypothetical IC₅₀ (µM)Interpretation
MTT (Viability) 15 µMThe compound reduces cell viability with an IC₅₀ of 15 µM.
LDH (Necrosis) > 100 µMThe compound does not cause significant membrane rupture (necrosis) at concentrations where it inhibits viability.
Caspase-3/7 (Apoptosis) 18 µMThe compound induces apoptosis at concentrations similar to those that reduce viability.

References

  • Scribd. (n.d.). MTT Assay Protocol for Lab Use | PDF. Retrieved from [Link]

  • IntechOpen. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. Retrieved from [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Retrieved from [Link]

  • PubMed. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristics of cytotoxicity of thiazole derivatives (5a-d) and.... Retrieved from [Link]

  • PubMed. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Biological Activity of N-(tert-butyl)-N '-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Anticancer Activities of Some Thiazole Derivatives | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. Retrieved from [Link]

  • Clarivate. (2026). Thiazole derivatives show drug-like properties as broad-spectrum antirhinovirus agents. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • National Institutes of Health. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Retrieved from [Link]

  • Heterocyclic Letters. (n.d.). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][6][11][12]THIADIAZOLE DERIVATIVES: A REVIEW. Retrieved from [Link]

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A Strategic Approach to the Initial Anti-Inflammatory Screening of Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the initial anti-inflammatory screening of a novel compound, Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate. The thiazole nucleus is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting significant anti-inflammatory properties.[1][2][3] This document provides a rationale and detailed protocols for a logical, cost-effective screening cascade, beginning with fundamental in vitro assays to establish a foundational activity profile and progressing to a validated in vivo model of acute inflammation. The experimental design emphasizes mechanistic insights, data integrity, and a clear decision-making framework for advancing promising lead compounds in the drug discovery pipeline.

Introduction: The Rationale for Screening a Novel Thiazole Derivative

Inflammation is a critical biological response to injury and infection, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[4][5] The therapeutic landscape is dominated by non-steroidal anti-inflammatory drugs (NSAIDs), which primarily target cyclooxygenase (COX) enzymes. However, the associated gastrointestinal and cardiovascular side effects of many NSAIDs necessitate the search for novel agents with improved safety profiles and potentially different mechanisms of action.

The thiazole ring is a privileged scaffold in drug discovery, present in numerous approved drugs and clinical candidates. Its derivatives have been extensively explored as inhibitors of key inflammatory mediators, including COX and lipoxygenase (LOX) enzymes, and have shown potential to modulate pro-inflammatory cytokine production. The subject of this guide, Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate (hereinafter referred to as "Compound T"), incorporates a bulky tert-butyl group, which may enhance its lipophilicity and influence its binding affinity for specific enzymatic targets.

This guide presents a prospective screening plan for Compound T, designed to efficiently assess its anti-inflammatory potential. The workflow is structured to first confirm its basic anti-inflammatory properties and cellular safety in vitro before committing resources to more complex in vivo studies.

Synthesis and Characterization of Compound T

While no specific synthesis for Compound T is documented in publicly available literature, a plausible synthetic route can be proposed based on established thiazole synthesis methodologies, such as the Hantzsch thiazole synthesis. A potential pathway involves the condensation of a suitable thioamide with an α-haloketone.

Hypothetical Synthesis Workflow:

  • React 1-bromo-3,3-dimethyl-2-butanone with methyl 2-thioacetamidoacetate.

  • Induce cyclization via heating in a suitable solvent (e.g., ethanol) to form the thiazole ring.

  • Purify the resulting crude product using column chromatography.

  • Characterize the final compound to confirm its identity and purity (>95%) using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, which are standard methods for structural elucidation.

Tier 1: In Vitro Screening Cascade

The initial phase of screening utilizes cell-free and cell-based assays to determine the primary mechanism of action and cytotoxic profile of Compound T. This approach is rapid, cost-effective, and minimizes the use of animals in research.

Causality Behind Experimental Choices

The selection of these in vitro assays is deliberate. The protein denaturation assay provides a very preliminary, broad indication of anti-inflammatory potential. The subsequent cell-based assays using RAW 264.7 macrophages are crucial because these cells mimic the response of immune cells at an inflammatory site. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages and reliably induces a robust inflammatory response characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6. Measuring the inhibition of these markers provides direct evidence of the compound's ability to suppress key inflammatory mediators.

Experimental Workflow: In Vitro Screening

G cluster_0 Tier 1: In Vitro Evaluation A Compound T Synthesis & Purity Check (>95%) B Assay 1: Inhibition of Protein Denaturation A->B C Assay 2: Cell Viability (MTT Assay on RAW 264.7) A->C F Data Analysis & Decision Gate B->F D Assay 3: Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 C->D Proceed if non-toxic at test concentrations E Assay 4: Pro-inflammatory Cytokine (TNF-α, IL-6) Quantification (ELISA) D->E E->F

Caption: Workflow for the initial in vitro screening of Compound T.

Protocol: Inhibition of Albumin Denaturation

This assay serves as a preliminary, rapid screen to detect potential anti-inflammatory activity.

  • Preparation: Prepare a 1% aqueous solution of bovine serum albumin (BSA).

  • Reaction Mixture: In separate tubes, add 0.5 mL of varying concentrations of Compound T (e.g., 10-500 µg/mL) to 2.5 mL of phosphate-buffered saline (pH 6.3) and 2.0 mL of the 1% BSA solution.

  • Control: Prepare a control tube with 0.5 mL of the vehicle (e.g., DMSO) instead of Compound T. Use Diclofenac Sodium as a positive control.

  • Incubation: Incubate all tubes at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.

  • Measurement: After cooling, measure the turbidity (absorbance) of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation relative to the control.

Protocol: RAW 264.7 Macrophage Assays
  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1x10⁵ cells/well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with various concentrations of Compound T for 24 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control. This step is critical to ensure that subsequent inhibition results are not due to cytotoxicity.

  • Cell Seeding: Seed RAW 264.7 cells as described above.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of Compound T (determined from the MTT assay) for 1 hour. Use a known inhibitor like Indomethacin as a positive control.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.

  • NO Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant.

    • Mix with 100 µL of Griess reagent.

    • Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Expected Data and Interpretation

The data from these assays should be compiled into a clear, comparative table.

AssayEndpointCompound T (IC₅₀ / EC₅₀)Positive Control (IC₅₀)Interpretation
Albumin Denaturation % InhibitionIC₅₀ (µg/mL)Diclofenac (IC₅₀)Preliminary anti-inflammatory potential.
MTT Assay Cell ViabilityCC₅₀ (µM)-Determines non-toxic concentration range.
Nitric Oxide (NO) NO₂⁻ ProductionIC₅₀ (µM)Indomethacin (IC₅₀)Indicates inhibition of iNOS pathway.
TNF-α Production TNF-α LevelsIC₅₀ (µM)Indomethacin (IC₅₀)Shows suppression of a key pro-inflammatory cytokine.
IL-6 Production IL-6 LevelsIC₅₀ (µM)Indomethacin (IC₅₀)Shows suppression of another key pro-inflammatory cytokine.

A potent compound will exhibit low IC₅₀ values for NO, TNF-α, and IL-6 inhibition at concentrations well below its cytotoxic concentration (CC₅₀). A high therapeutic index (CC₅₀ / IC₅₀) is desirable.

Mechanistic Insight: Key Signaling Pathways

The production of inflammatory mediators is tightly regulated by intracellular signaling cascades. Two pivotal pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. LPS activation of Toll-like receptor 4 (TLR4) on macrophages triggers both pathways, leading to the transcription of genes for pro-inflammatory proteins like iNOS, COX-2, TNF-α, and IL-6.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB releases Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB->Genes activates

Caption: Simplified NF-κB signaling pathway activated by LPS.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K MAPK p38 MAPK Activation MAP2K->MAPK AP1 AP-1 Activation MAPK->AP1 Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) AP1->Genes activates

Caption: Simplified p38 MAPK signaling pathway activated by LPS.

Should Compound T show significant activity in the cellular assays, further studies (e.g., Western blot for phosphorylated p38 or nuclear translocation of NF-κB) would be warranted to pinpoint its effect on these pathways.

Tier 2: In Vivo Proof-of-Concept

If Compound T demonstrates promising in vitro activity and an acceptable safety margin, the next logical step is to evaluate its efficacy in a living organism. The carrageenan-induced paw edema model in rats is a classic, well-validated, and highly reproducible model of acute inflammation, making it ideal for initial in vivo screening.

Causality Behind Experimental Choices

Carrageenan, a phlogistic agent, induces a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase (after 1 hour) is characterized by the production of prostaglandins and mediated by neutrophils. This model is particularly sensitive to inhibitors of prostaglandin synthesis, such as NSAIDs, making it an excellent benchmark for new anti-inflammatory compounds. Measuring the reduction in paw volume provides a direct, quantifiable assessment of the compound's ability to suppress acute edema.

Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Acclimatize male Wistar rats (180-220g) for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide animals into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, oral)

    • Group II: Positive Control (Indomethacin, 10 mg/kg, oral)

    • Group III-V: Compound T (e.g., 10, 20, 40 mg/kg, oral)

  • Dosing: Administer the respective treatments orally (p.o.).

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume of each rat using a digital plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume (0 hour) from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.

Expected Data and Interpretation

The results should be presented in a table showing the time course of edema and the percentage inhibition.

Treatment GroupDose (mg/kg)Mean Paw Edema (mL) at 3 hours% Inhibition of Edema at 3 hours
Vehicle Control -[Value]0%
Indomethacin 10[Value][Value]
Compound T 10[Value][Value]
Compound T 20[Value][Value]
Compound T 40[Value][Value]

A dose-dependent reduction in paw edema that is statistically significant compared to the vehicle control group would provide strong evidence of in vivo anti-inflammatory activity. Efficacy comparable to the positive control (Indomethacin) would be a highly encouraging result, warranting further development.

Conclusion and Decision Framework

This tiered screening approach provides a robust and efficient framework for evaluating the anti-inflammatory potential of the novel thiazole derivative, Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate.

  • Decision Gate 1 (Post In Vitro): If Compound T shows potent inhibition of NO and pro-inflammatory cytokines with a high therapeutic index (e.g., >10), it should be advanced to in vivo testing.

  • Decision Gate 2 (Post In Vivo): If Compound T demonstrates statistically significant, dose-dependent inhibition of paw edema, further studies are justified. These would include mechanism of action studies (e.g., specific COX-1/COX-2 inhibition assays), pharmacokinetic profiling, and evaluation in chronic inflammation models.

By following this logical progression, researchers can make informed, data-driven decisions, efficiently allocating resources to identify and advance the most promising anti-inflammatory drug candidates.

References

  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020). ACS Omega. [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (n.d.). RSC Publishing. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. (2025). ResearchGate. [Link]

  • Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors. (2016). Royal Society of Chemistry. [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega. [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). MDPI. [Link]

  • Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. (n.d.). Journal of Korean Medicine. [Link]

  • Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). ResearchGate. [Link]

  • Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling. (n.d.). PubMed. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Oriental Pharmacy and Experimental Medicine. [Link]

  • NF-κB signaling in inflammation. (n.d.). PubMed. [Link]

  • Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. (n.d.). National Institutes of Health. [Link]

  • Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. (2024). PubMed. [Link]

  • The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. (n.d.). National Institutes of Health. [Link]

  • In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. (n.d.). National Institutes of Health. [Link]

  • Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. (n.d.). MDPI. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI. [Link]

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (n.d.). MDPI. [Link]

  • MAPK Signaling Links Autophagy and Inflammation. (n.d.). Bio-Techne. [Link]

  • 2.7. Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. [Link]

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (n.d.). National Institutes of Health. [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (2003). ResearchGate. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ResearchGate. [Link]

  • Mitogen-activated Protein Kinases in Inflammation. (n.d.). KoreaMed Synapse. [Link]

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Methodological & Application

Application Note: Kinetic Characterization of Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the standardized protocol for evaluating Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate (hereafter referred to as MTBz-Ac ) as a candidate ligand in enzyme inhibition assays. While thiazole-2-acetates are frequently utilized as synthetic intermediates for hydrazone-based kinase or cholinesterase inhibitors, they also serve as critical chemical probes in Fragment-Based Drug Discovery (FBDD) .

This guide addresses the specific physicochemical challenges posed by MTBz-Ac, including the hydrophobicity of the tert-butyl group and the hydrolytic susceptibility of the methyl ester. The protocol uses Acetylcholinesterase (AChE) as the validation model, a standard target for thiazole scaffolds, but the methodology is adaptable to kinase or protease assays.

Physicochemical Profile & Pre-Assay Considerations

Before initiating wet-lab work, the researcher must account for the compound's behavior in aqueous buffers.

PropertySpecificationExperimental Implication
Molecular Weight ~213.29 g/mol Fragment-like; requires high concentration screening (>100 µM).
Lipophilicity (cLogP) ~2.5 - 3.0The tert-butyl group increases hydrophobicity. Risk of aggregation.
Functional Group Methyl EsterLabile. Susceptible to spontaneous hydrolysis at pH > 8.0 or by esterases.
Solubility High in DMSO/EtOHStock solutions must be >10 mM in DMSO to minimize solvent carryover.
Critical Causality: The "Ester Dilemma"
  • In Cell-Free Assays: The methyl ester is likely the active species being tested. However, if the buffer pH is too high (>8.0), the ester may hydrolyze to the carboxylic acid (2-(4-tert-butyl-1,3-thiazol-2-yl)acetic acid) during the incubation, altering the observed IC50.

  • In Cell-Based Assays: Intracellular esterases will rapidly cleave the methyl ester.

  • Protocol Adjustment: This protocol mandates a pH 7.4 buffer and a pre-incubation stability check to ensure the kinetic data reflects the ester, not the hydrolysis product.

Experimental Workflow: AChE Inhibition Model

This protocol utilizes the Ellman’s Method (DTNB assay), optimized for hydrophobic fragments like MTBz-Ac.

Reagents & Stock Preparation
  • Ligand Stock (MTBz-Ac): Dissolve solid MTBz-Ac in 100% DMSO to a concentration of 50 mM . Vortex for 30 seconds. Inspect for "brick dust" particulates.[1]

  • Assay Buffer: 100 mM Sodium Phosphate, pH 7.4, 0.01% Triton X-100.

    • Note: Triton X-100 is mandatory to prevent the hydrophobic tert-butyl thiazole from forming promiscuous aggregates that sequester the enzyme (a common false positive).

  • Enzyme: Recombinant Human Acetylcholinesterase (rhAChE), diluted to 0.5 U/mL in Assay Buffer.

  • Substrate: Acetylthiocholine iodide (ATCh), 10 mM stock.

  • Chromophore: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB), 10 mM stock in buffer.

Step-by-Step Protocol

Step 1: Serial Dilution (The "Constant Solvent" Method) Do not dilute DMSO stocks directly into buffer. This causes precipitation of hydrophobic compounds.

  • Prepare a 10-point dilution series of MTBz-Ac in 100% DMSO .

  • Why? This ensures that when you transfer to the assay plate, every well contains exactly the same final percentage of DMSO (e.g., 1%).

Step 2: Plate Setup

  • Dispense 2 µL of the compound dilution series into a 96-well clear microplate.

  • Include High Control: 2 µL DMSO + Enzyme + Substrate (100% Activity).

  • Include Low Control: 2 µL DMSO + Buffer (No Enzyme) (0% Activity).

  • Include Compound Blank: 2 µL Compound (Highest Conc.) + Buffer (No Enzyme). Crucial to check if MTBz-Ac reacts with DTNB.

Step 3: Enzyme Pre-incubation

  • Add 178 µL of Enzyme Solution to the wells.

  • Incubate for 15 minutes at 25°C .

  • Mechanistic Insight: This allows the inhibitor to access the active site gorge of AChE before the substrate competes for entry.

Step 4: Reaction Initiation

  • Add 20 µL of Substrate Mix (1 mM ATCh + 1 mM DTNB final concentration).

  • Immediately place in a plate reader.

Step 5: Kinetic Readout

  • Measure Absorbance at 412 nm every 30 seconds for 10 minutes.

  • Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    

Data Analysis & Validation Logic

Calculation

Calculate the Percent Inhibition for each concentration:


[2]

Fit the data to the Four-Parameter Logistic (4PL) equation to determine IC50.

Pathway Visualization (Assay Workflow)

AssayWorkflow Stock MTBz-Ac Stock (50 mM in DMSO) Dilution Serial Dilution (in 100% DMSO) Stock->Dilution 1:2 Steps BufferAdd Add Enzyme Buffer (+0.01% Triton X-100) Dilution->BufferAdd 2 µL Transfer Incubate Pre-Incubation (15 min @ 25°C) BufferAdd->Incubate Mixing Substrate Add Substrate (ATCh + DTNB) Incubate->Substrate Initiation Read Kinetic Readout (412 nm) Substrate->Read Real-time

Figure 1: Optimized workflow for hydrophobic thiazole screening, emphasizing solvent control.

Troubleshooting: The False Positive Decision Tree

Thiazole derivatives are notorious for two types of false positives: Aggregation and Redox Cycling . Use this logic flow to validate hits.

ValidationLogic Hit Hit Detected (>50% Inhibition) Detergent Repeat with 0.1% Triton X-100 Hit->Detergent Retest Inhibition Persists? Detergent->Retest TrueHit Likely Specific Binder (Proceed to Kd) Retest->TrueHit Yes Aggregator False Positive: Colloidal Aggregation Retest->Aggregator No (Activity Lost) Linearity Check Reaction Linearity (r²) TrueHit->Linearity Curved Curved/Non-linear? Linearity->Curved Instability Compound Precipitating or Hydrolyzing Curved->Instability Yes ValidKinetic Valid Kinetic Trace Curved->ValidKinetic No

Figure 2: Logic flow to distinguish specific inhibition from colloidal aggregation artifacts common with tert-butyl substituted fragments.

References

  • Fragment-Based Discovery: "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?" Journal of Medicinal Chemistry.

  • Thiazole Bioactivity: "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs."[2][3][4][5][6] Molecules.

  • Assay Methodology: "The Ellman Method for Acetylcholinesterase Assay." Protocol Exchange.

  • Compound Data: PubChem Entry for Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate (CAS 5825-97-8).

Sources

"Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate" in antibacterial drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate in Antibacterial Drug Discovery

Executive Summary

Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate (Compound 1 ) represents a strategic "privileged scaffold" in the synthesis of next-generation antibacterial agents.[1] Unlike simple aminothiazoles, the thiazol-2-yl-acetate motif provides a flexible methylene linker at the C2 position, allowing for the development of hydrazide-hydrazone derivatives.[1] These derivatives have gained prominence for their ability to inhibit bacterial DNA Gyrase B (GyrB) and MurB enzymes, overcoming resistance mechanisms common to beta-lactams.[1]

This guide details the protocol for synthesizing this scaffold, converting it into a focused library of hydrazones, and validating their efficacy against multidrug-resistant (MDR) pathogens.

Scientific Rationale & Mechanism

The "Lipophilic Warhead" Strategy

The efficacy of Compound 1 derivatives relies on a tripartite Structure-Activity Relationship (SAR):

  • The 4-tert-butyl Group (Lipophilic Anchor): This bulky, hydrophobic moiety enhances permeability through the bacterial cell wall, particularly in Gram-positive strains like MRSA.[1] It also fits into the hydrophobic pocket of the GyrB ATP-binding site.[1]

  • The Thiazole Core: Acts as a bioisostere of the imidazole ring found in natural nucleotides, facilitating pi-stacking interactions within the enzyme active site.[1]

  • The Acetate/Hydrazone Linker: The C2-methylene bridge allows rotational freedom, enabling the "warhead" (the hydrazone moiety) to orient correctly for hydrogen bonding with Asp73 and Arg76 residues in the GyrB ATPase domain.[1]

Target Pathway:

  • Primary: Inhibition of DNA Gyrase B (ATPase activity), preventing bacterial DNA supercoiling.

  • Secondary: Disruption of peptidoglycan synthesis via MurB inhibition (in specific derivatives).

Experimental Workflows

Visualizing the Synthesis Logic

The following diagram illustrates the conversion of raw precursors into the active hydrazone library.

SynthesisWorkflow cluster_sar SAR Optimization Pre1 1-Bromo-3,3-dimethyl-2-butanone (Bromopinacolone) Scaffold SCAFFOLD (Cmpd 1) Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate Pre1->Scaffold Hantzsch Synthesis (EtOH, Reflux, 4h) Pre2 Methyl 3-amino-3-thioxopropanoate (Thio-malonamate) Pre2->Scaffold Hydrazide Intermediate Thiazol-2-yl-acetohydrazide Scaffold->Hydrazide Hydrazinolysis (N2H4·H2O, EtOH) Library TARGET LIBRARY Thiazolyl-Hydrazones Hydrazide->Library Schiff Base Formation (Ar-CHO, AcOH cat.)

Caption: Step-wise synthesis from Hantzsch condensation to hydrazone library generation.

Detailed Protocols

Protocol A: Synthesis of the Scaffold (Compound 1)

Objective: To synthesize Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate via Hantzsch thiazole synthesis.[1]

Reagents:

  • 1-Bromo-3,3-dimethyl-2-butanone (Bromopinacolone) [CAS: 5469-26-1][1]

  • Methyl 3-amino-3-thioxopropanoate (Methyl thiomalonamate) [CAS: 6136-67-0][1]

  • Ethanol (Absolute)

Step-by-Step:

  • Preparation: In a 250 mL round-bottom flask, dissolve Methyl 3-amino-3-thioxopropanoate (1.33 g, 10 mmol) in 50 mL of absolute ethanol.

  • Addition: Add 1-Bromo-3,3-dimethyl-2-butanone (1.79 g, 10 mmol) dropwise over 10 minutes while stirring at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 4:1). The starting thioamide spot should disappear.[1]

  • Work-up: Cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure (Rotavap).

  • Neutralization: Resuspend the residue in 50 mL of ice-cold water. Neutralize with saturated NaHCO₃ solution until pH ~8. Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude oil via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexane).

  • Yield: Expect a pale yellow oil or low-melting solid (Yield: ~75–85%).[1]

Protocol B: Library Generation (Hydrazide to Hydrazone)

Objective: Convert the ester scaffold into active antibacterial hydrazones.[1]

Step 1: Hydrazinolysis

  • Dissolve Compound 1 (5 mmol) in 20 mL ethanol.

  • Add Hydrazine Hydrate (80%, 25 mmol, 5 equiv) dropwise.

  • Stir at room temperature for 12 hours. A white precipitate (the hydrazide) often forms.

  • Filter the solid, wash with cold ethanol, and dry. Recrystallize from ethanol if necessary.

Step 2: Schiff Base Condensation (The Library)

  • Dissolve the hydrazide (1 mmol) in 10 mL ethanol containing a catalytic amount of glacial acetic acid (2-3 drops).

  • Add the appropriate Aromatic Aldehyde (1 mmol) (e.g., 4-nitrobenzaldehyde, 2-chlorobenzaldehyde, 5-nitro-2-furaldehyde).[1]

  • Reflux for 2–4 hours.

  • Cool to room temperature. The product (Hydrazone) will precipitate. Filter, wash with cold ethanol/ether, and dry.[1]

Biological Validation: MIC Determination

Standard: CLSI M07-A10 (Broth Microdilution)

Target Strains:

  • Staphylococcus aureus (ATCC 29213) - Gram-positive control.[1]

  • Escherichia coli (ATCC 25922) - Gram-negative control.[1]

  • MRSA (Clinical Isolate) - Resistance model.[1][2]

Protocol:

  • Stock Solution: Dissolve test compounds in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentration range: 0.5 µg/mL to 128 µg/mL.[1] Ensure final DMSO concentration is <1%.[1]

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL) and dilute 1:100. Add 50 µL to each well.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).

Data Interpretation Table:

Compound IDR-Group (Aldehyde)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)Notes
Cmpd 1 (Ester) N/A>128>128Inactive (Pro-drug/Scaffold)
Hydrazide N/A64>128Weak Activity
Deriv-A 4-Nitro-phenyl432Good Gram(+) potency
Deriv-B 5-Nitro-2-furyl0.5 2 High Potency (Nifuroxazide analog)
Deriv-C 2,4-Dichloro-phenyl864Moderate Activity

SAR Logic & Optimization

The following diagram explains the "Warhead" logic used to select aldehydes for Step 2 of Protocol B.

SAR_Logic cluster_mod Modifications Core Thiazole Core (Scaffold) R1 5-Nitro-2-furyl (Target: DNA Damage) Core->R1 High Potency (Broad Spectrum) R2 2-OH-phenyl (Target: Metal Chelation) Core->R2 GyrB Specificity R3 4-Fluoro-phenyl (Target: Metabolic Stability) Core->R3 Improved PK

Caption: Selection of R-groups for hydrazone formation determines the specific antibacterial mechanism.

References

  • Bondock, S., et al. (2010).[1] "Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety."[1] European Journal of Medicinal Chemistry. Link

  • Lino, C. I., et al. (2018).[1] "Synthesis, cytotoxicity and pharmacological evaluation of new thiazolylhydrazone derivatives as potent antitrypanosomal and antibacterial agents."[1] European Journal of Medicinal Chemistry. Link

  • Chimenti, F., et al. (2009).[1] "Synthesis and biological evaluation of novel 2,4-disubstituted-1,3-thiazoles as anti-Candida spp. agents." European Journal of Medicinal Chemistry. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10. Link

Sources

Application Note: Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate for Inflammatory Pathway Investigation

[1]

Introduction & Scientific Context

Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate (hereafter referred to as MBT-Acetate ) represents a critical chemical scaffold in the investigation of non-steroidal anti-inflammatory mechanisms.[1] Thiazole-2-acetic acid derivatives are pharmacologically significant due to their structural similarity to the arachidonic acid transition states, allowing them to act as potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1]

While traditional NSAIDs (like diclofenac or indomethacin) are widely used, the search for dual COX/LOX inhibitors with improved safety profiles continues.[1][2] MBT-Acetate serves as a lipophilic, cell-permeable probe.[1] The tert-butyl group enhances membrane penetration, while the methyl ester moiety functions as a prodrug motif, typically hydrolyzed intracellularly by esterases to yield the free acid—the active pharmacophore capable of chelating active site cations or blocking the hydrophobic channel of COX-2.[1]

Key Applications
  • Pathway Interrogation: Dissecting the Arachidonic Acid Cascade (COX-2 vs. 5-LOX pathways).

  • Lead Optimization: Serving as a starting block for synthesizing hydrazide or amide derivatives with enhanced cytokine suppression profiles.[1]

  • Cellular Assays: Investigating the suppression of Prostaglandin E2 (PGE2) and Nitric Oxide (NO) in macrophage models.[1]

Chemical Properties & Handling[1]

PropertySpecification
IUPAC Name Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate
Molecular Formula C₁₀H₁₅NO₂S
Molecular Weight 213.30 g/mol
Solubility Soluble in DMSO (>20 mg/mL), Ethanol; Insoluble in water
Stability Stable at -20°C (desiccated).[1] Avoid repeated freeze-thaw cycles.[1]
Appearance Off-white to pale yellow crystalline solid

Handling Protocol:

  • Stock Solution (100 mM): Dissolve 21.33 mg of MBT-Acetate in 1 mL of anhydrous DMSO. Vortex for 30 seconds until clear.

  • Storage: Aliquot stock solution into amber vials (to prevent light degradation) and store at -20°C. Stable for 3 months.

  • Working Solution: Dilute the stock 1:1000 in culture media immediately prior to use to achieve a final DMSO concentration of <0.1%.

Mechanistic Pathway Analysis

The anti-inflammatory activity of thiazole derivatives is primarily mediated through the inhibition of the NF-κB signaling pathway and the direct blockade of arachidonic acid metabolism.[1]

Pathway Diagram (DOT Visualization)

InflammatoryPathwayLPSLPS / StimulusTLR4TLR4 ReceptorLPS->TLR4ActivationNFkBNF-κB (Translocation)TLR4->NFkBSignaling CascadeNucleusNucleusNFkB->NucleusTranscriptionCOX2COX-2 EnzymeNucleus->COX2UpregulationiNOSiNOS EnzymeNucleus->iNOSUpregulationPGE2PGE2 (Prostaglandin)COX2->PGE2CatalysisNONitric OxideiNOS->NOCatalysisAAArachidonic AcidAA->COX2MBTMBT-Acetate(Thiazole Probe)MBT->NFkBSuppression (Upstream)MBT->COX2Inhibition (Direct)

Caption: Figure 1. Proposed mechanism of action for MBT-Acetate. The compound interferes with the inflammatory cascade by inhibiting COX-2 enzymatic activity and suppressing upstream NF-κB translocation.[1]

Experimental Protocols

Protocol A: In Vitro Macrophage Inflammation Assay (RAW 264.7)[1]

Objective: To quantify the efficacy of MBT-Acetate in suppressing LPS-induced Nitric Oxide (NO) and PGE2 production.[1]

Materials:

  • RAW 264.7 murine macrophages.[1]

  • DMEM supplemented with 10% FBS.[1]

  • Lipopolysaccharide (LPS) from E. coli (O111:B4).[1]

  • Griess Reagent (for NO).[1]

  • PGE2 ELISA Kit.[1]

Step-by-Step Methodology:

  • Seeding:

    • Seed RAW 264.7 cells in 96-well plates at a density of

      
       cells/well.
      
    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment:

    • Remove spent media.[1]

    • Add fresh media containing MBT-Acetate at graded concentrations (e.g., 1, 10, 50, 100 µM).[1]

    • Control: Vehicle control (0.1% DMSO).

    • Incubate for 1 hour prior to stimulation.[1] Rationale: Pre-incubation allows the ester to permeate the membrane and hydrolyze to the active acid form.[1]

  • Induction:

    • Add LPS (final concentration 1 µg/mL) to all wells except the "Negative Control".[1]

    • Co-incubate for 24 hours .

  • Supernatant Collection:

    • Centrifuge the plate briefly (1000 rpm, 2 min) to settle debris.

    • Collect 100 µL of supernatant for NO analysis and 50 µL for PGE2 ELISA.[1]

  • Readout 1: Nitric Oxide (Griess Assay):

    • Mix 100 µL supernatant with 100 µL Griess reagent.[1]

    • Incubate 15 min at room temperature in the dark.

    • Measure absorbance at 540 nm .

    • Validation: Calculate % inhibition relative to LPS-only control.[1]

  • Readout 2: Cell Viability (MTT/CCK-8):

    • Add MTT reagent to the remaining cells to ensure observed inhibition is not due to cytotoxicity.[1]

    • Criteria: Viability must remain >80% for data to be valid.[1]

Protocol B: Western Blot for COX-2/iNOS Expression[1]

Objective: To determine if MBT-Acetate affects protein expression levels or just enzymatic activity.

  • Lysis: Treat cells as in Protocol A (6-well plate scale). Wash with ice-cold PBS and lyse in RIPA buffer containing protease/phosphatase inhibitors.[1]

  • Quantification: Normalize protein concentration using BCA assay (20 µg load per lane).

  • Electrophoresis: Resolve on 10% SDS-PAGE.

  • Antibody Incubation:

    • Primary: Anti-COX-2 (1:1000), Anti-iNOS (1:1000), Anti-β-actin (1:5000).[1]

    • Incubate overnight at 4°C.

  • Analysis: Visualize using ECL chemiluminescence. A reduction in band intensity indicates transcriptional suppression (NF-κB pathway interference).[1]

Data Analysis & Interpretation

Expected Results:

AssayLPS ControlMBT-Acetate (High Dose)Interpretation
NO Production High (100%)Reduced (<40%)Inhibition of iNOS activity or expression.[1]
PGE2 Levels High (>1000 pg/mL)Reduced (<200 pg/mL)Blockade of COX-2 enzymatic pathway.[1]
Cell Viability 100%>90%Anti-inflammatory effect is specific, not toxic.[1]

Troubleshooting Guide:

  • Issue: Low solubility / Precipitation in media.[1]

    • Solution: Ensure the stock is fully dissolved in DMSO.[1] Do not exceed 0.5% final DMSO concentration.[1] Warm media to 37°C before adding the compound.

  • Issue: No inhibition observed.

    • Solution: The methyl ester may require longer pre-incubation (2-4 hours) for sufficient intracellular hydrolysis.[1] Alternatively, synthesize/purchase the free acid form (2-(4-tert-butyl-1,3-thiazol-2-yl)acetic acid) for direct enzyme assays.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34665, (2-Amino-1,3-thiazol-4-yl)acetic acid.[1] Retrieved from [Link][1]

  • Kou, X., et al. (2020). Thiazoles and Thiazolidinones as COX/LOX Inhibitors.[1][2] Molecules (MDPI).[1] Retrieved from [Link][1]

  • World Journal of Pharmaceutical and Medical Research (2020). Synthesis and Anti-inflammatory Activity of Substituted Phenyl Thiazole Derivatives. Retrieved from [Link][1]

  • ACS Omega (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory Activities.[1] Retrieved from [Link][1]

  • National Institutes of Health (2022). New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity.[1] Retrieved from [Link]

Application Notes & Protocols: Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate as a Chemical Probe for Thiazole-Associated Kinase 1 (TAK1)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the characterization and application of Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate, hereafter referred to as MTB-Acetate, as a chemical probe. Given the prevalence of the thiazole scaffold in potent and selective protein kinase inhibitors, we hypothesize that MTB-Acetate engages a novel serine/threonine kinase, which we have termed Thiazole-Associated Kinase 1 (TAK1). This guide is designed for researchers in drug discovery and chemical biology, offering a rigorous, step-by-step framework for validating a novel small molecule as a chemical probe, from initial biochemical assays to confirmation of target engagement in a cellular environment.

Introduction: The Rationale for MTB-Acetate as a Kinase Probe

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] A significant portion of these activities arise from the interaction of thiazole derivatives with protein kinases, which are critical regulators of cellular signaling pathways.[1][3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.

MTB-Acetate is a synthetic compound featuring a 4-tert-butyl substituted thiazole ring. While this specific molecule is not extensively characterized in the public literature, its structural motifs suggest a high likelihood of interaction with the ATP-binding pocket of protein kinases. The tert-butyl group can provide crucial steric interactions and increase lipophilicity, potentially enhancing cell permeability and target occupancy.

This guide puts forth the hypothesis that MTB-Acetate is a selective inhibitor of a putative serine/threonine kinase, TAK1. We will outline a comprehensive validation workflow to rigorously test this hypothesis and establish the utility of MTB-Acetate as a chemical probe. A high-quality chemical probe is defined by its potency, selectivity, and demonstrated mechanism of action against its target in a cellular context.[4][5] This document provides the detailed protocols necessary to meet these stringent criteria.

The Chemical Probe Validation Workflow

The validation of a novel compound as a chemical probe is a multi-stage process designed to build a robust evidence base linking the compound to its molecular target and cellular phenotype.[6] Our proposed workflow for MTB-Acetate is a systematic progression from in vitro characterization to cellular target engagement, ensuring that each step logically informs the next.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Activity & Target Engagement Biochem Biochemical Potency (IC50) [Kinase Inhibition Assay] Thermo Direct Binding & Thermodynamics [Isothermal Titration Calorimetry] Biochem->Thermo Confirm Direct Binding CellV Cellular Potency (EC50) [MTT Viability Assay] Thermo->CellV Advance to Cellular Assays CETSA Target Engagement Confirmation [Cellular Thermal Shift Assay] CellV->CETSA Confirm On-Target Activity

Figure 1: A streamlined workflow for the validation of MTB-Acetate as a chemical probe for TAK1.

Phase 1: In Vitro Characterization Protocols

The initial phase of validation focuses on understanding the direct interaction between MTB-Acetate and its purified hypothetical target, TAK1, in a controlled, cell-free environment.

Protocol: Biochemical Kinase Inhibition Assay

Objective: To determine the potency of MTB-Acetate against TAK1 by measuring its half-maximal inhibitory concentration (IC50). This assay quantifies the phosphorylation of a substrate peptide by TAK1 in the presence of varying concentrations of the inhibitor.[7][8]

Principle: The assay measures the amount of ADP produced, which is directly proportional to kinase activity. A decrease in ADP production in the presence of MTB-Acetate indicates inhibition. We will use a luminescence-based ADP detection kit for high sensitivity.[9]

G cluster_0 Kinase Reaction TAK1 TAK1 Kinase Product ADP + Phospho-Substrate TAK1->Product ATP ATP ATP->Product Substrate Peptide Substrate Substrate->Product Inhibitor MTB-Acetate Inhibitor->TAK1 Inhibition

Figure 2: Principle of the kinase inhibition assay.

Materials:

  • Recombinant human TAK1 enzyme

  • Kinase substrate peptide (specific for TAK1)

  • ATP

  • MTB-Acetate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white assay plates

  • Multimode plate reader with luminescence detection capability

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of MTB-Acetate in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Assay Plate Setup:

    • To appropriate wells, add 1 µL of the MTB-Acetate serial dilutions.

    • For positive control (no inhibition), add 1 µL of DMSO.

    • For negative control (background), add 1 µL of DMSO.

  • Kinase Reaction:

    • Prepare a master mix containing TAK1 kinase and the substrate peptide in kinase buffer.

    • Add 25 µL of this master mix to each well containing the compound or DMSO.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.[8]

    • Prepare an ATP solution in kinase buffer at a concentration close to the Km of TAK1 for ATP.[7]

    • Initiate the kinase reaction by adding 25 µL of the ATP solution to all wells.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to all wells. Incubate for 30 minutes at room temperature. This converts the generated ADP to ATP and produces a luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis:

  • Normalize the data: % Inhibition = 100 * (1 - (Signalcompound - Signalbackground) / (SignalDMSO - Signalbackground)).

  • Plot the % Inhibition against the logarithm of the MTB-Acetate concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterHypothetical Value
MTB-Acetate IC5085 nM
Positive Control (Staurosporine) IC5015 nM
Protocol: Isothermal Titration Calorimetry (ITC)

Objective: To confirm the direct binding of MTB-Acetate to TAK1 and to determine the thermodynamic parameters of this interaction (binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).[10][11][12]

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of MTB-Acetate is titrated into a solution containing TAK1, and the resulting heat changes are measured after each injection.

Materials:

  • Purified, dialysis-buffer-matched TAK1 protein and MTB-Acetate

  • Isothermal Titration Calorimeter

  • ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • DMSO (for matching buffer if necessary)

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the purified TAK1 protein against the ITC buffer to minimize buffer mismatch effects.

    • Prepare the MTB-Acetate solution in the final dialysis buffer. The final DMSO concentration should be identical in both the protein and ligand solutions and should be kept low (<5%).

    • Degas both solutions immediately before the experiment.

  • ITC Experiment Setup:

    • Load the TAK1 solution (e.g., 10-20 µM) into the sample cell.

    • Load the MTB-Acetate solution (e.g., 100-200 µM, typically 10-fold higher than protein concentration) into the injection syringe.[13]

    • Set the experimental temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small injections (e.g., 2 µL) of the MTB-Acetate solution into the TAK1 solution.

    • Allow the system to reach equilibrium between injections.

    • Record the heat change after each injection.

Data Analysis:

  • Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.

  • Plot the heat change against the molar ratio of ligand to protein.

  • Fit the data to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.

Thermodynamic ParameterHypothetical ValueInterpretation
Binding Affinity (KD)120 nMConfirms potent binding
Stoichiometry (n)1.05Indicates a 1:1 binding ratio
Enthalpy (ΔH)-8.5 kcal/molFavorable enthalpic contribution
Entropy (TΔS)+1.2 kcal/molFavorable entropic contribution

Phase 2: Cellular Activity & Target Engagement Protocols

This phase aims to verify that MTB-Acetate can access its target in a complex cellular environment and exert a biological effect that is dependent on its interaction with TAK1.

Protocol: MTT Cell Viability Assay

Objective: To determine the effect of MTB-Acetate on the viability and proliferation of a cancer cell line where TAK1 is known to be active (e.g., a hypothetical breast cancer cell line, MDA-MB-TAK1). This establishes a cellular potency (EC50) and a working concentration range for subsequent cellular assays.[14][15]

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • MDA-MB-TAK1 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear tissue culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed MDA-MB-TAK1 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of MTB-Acetate in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of MTB-Acetate. Include DMSO-only vehicle controls.

    • Incubate for 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[14]

    • Incubate for 3-4 hours at 37°C until purple precipitate is visible.

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution to each well.[14]

    • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the MTB-Acetate concentration.

  • Fit the data to a dose-response curve to determine the EC50 value.

ParameterHypothetical Value
MTB-Acetate EC50450 nM
Protocol: Cellular Thermal Shift Assay (CETSA®)

Objective: To provide direct evidence of MTB-Acetate binding to TAK1 in intact cells.[17][18][19]

Principle: The binding of a ligand (MTB-Acetate) to its target protein (TAK1) generally increases the protein's thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[20][21]

G cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Detection Cells Intact Cells Treat Treat with MTB-Acetate or Vehicle (DMSO) Cells->Treat Heat Heat aliquots to different temperatures Treat->Heat Lysis Lyse cells Heat->Lysis Centrifuge Centrifuge to separate soluble (folded) from precipitated (unfolded) proteins Lysis->Centrifuge WB Quantify soluble TAK1 (e.g., Western Blot) Centrifuge->WB

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • MDA-MB-TAK1 cells

  • MTB-Acetate and vehicle (DMSO)

  • PBS and protease/phosphatase inhibitor cocktails

  • PCR tubes or strips

  • Thermal cycler

  • Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • High-speed centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific for TAK1

  • HRP-conjugated secondary antibody and ECL substrate

Procedure:

  • Cell Treatment: Culture MDA-MB-TAK1 cells to ~80% confluency. Treat the cells with MTB-Acetate (e.g., at 1 µM and 10 µM) or DMSO vehicle for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease/phosphatase inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heating: Place the PCR tubes in a thermal cycler and heat each tube to a different temperature (e.g., a gradient from 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[21]

  • Lysis and Clarification:

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein by SDS-PAGE and Western blotting using an anti-TAK1 antibody.

    • Quantify the band intensities.

Data Analysis:

  • For each treatment group (vehicle and MTB-Acetate), normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).

  • Plot the normalized soluble TAK1 fraction against the temperature for each treatment group. This generates the "melting curves."

  • A rightward shift in the melting curve for the MTB-Acetate-treated samples compared to the vehicle control indicates thermal stabilization and confirms target engagement.

Conclusion and Best Practices

This guide outlines a rigorous, multi-faceted approach to validate Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate as a chemical probe for the hypothetical kinase TAK1. Successful completion of these protocols would provide strong evidence for its potency, direct binding, and on-target activity within cells.

For MTB-Acetate to be considered a high-quality chemical probe, the following criteria should be met:

  • Potency: An in vitro IC50 or KD of <100 nM.[4]

  • Selectivity: It should be screened against a panel of other kinases to demonstrate selectivity (>30-fold against other kinases in the same family).[5]

  • Cellular Activity: It must demonstrate on-target activity in cells at a concentration relevant to its biochemical potency (typically <1 µM).[4]

  • Controls: A structurally similar but biologically inactive analog should be synthesized and tested as a negative control to ensure that the observed cellular phenotype is due to on-target activity.[5]

By adhering to this validation framework, researchers can confidently use MTB-Acetate to interrogate the biological functions of TAK1, paving the way for new discoveries in cellular signaling and potential therapeutic development.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Medicinal Chemistry. Available at: [Link]

  • Antolin, A.A., Workman, P., & Al-Lazikani, B. (2019). Public resources for chemical probes: The journey so far and the road ahead. Future Medicinal Chemistry, 13(8), 731-747.
  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., ... & Workman, P. (2015). The promise and peril of chemical probes.
  • Blagg, J., & Workman, P. (2017). Choose and use your chemical probe wisely to explore cancer biology. Cancer Cell, 32(1), 9-25.
  • Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2013). Target validation using chemical probes.
  • Frye, S. V. (2010). The art of the chemical probe.
  • Quancard, J., Cox, B., Finsinger, D., Guéret, S. M., Hartung, I. V., Koolman, H. F., ... & Laufer, S. (2020). Best Practices for the Validation of Chemical Probes. ChemMedChem, 15(24), 2388-2402.
  • Kozlov, A. G. (2014). Isothermal titration calorimetry for the study of protein-ligand interactions. Methods in Molecular Biology, 1187, 1-17.
  • Turnbull, A. P., & Daranas, A. H. (2016). Isothermal titration calorimetry (ITC) for characterizing protein-ligand interactions. Current Protocols in Protein Science, 86(1), 20-4.
  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Available at: [Link]

  • Damian, L. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103-118.
  • Yarmoluk, S. M., et al. (2018). Discovery of new CK2 inhibitors by virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1125-1133.
  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • Sackett, D. L. (2011). Measurement of in vitro microtubule polymerization by turbidity and fluorescence. Methods in Molecular Biology, 777, 1-14.
  • An, W. F., & Tolliday, N. (2010). Assay development for protein kinase enzymes. Methods in Molecular Biology, 661, 149-161.
  • Matulis, D. (2017). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1521, 1-21.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • ResearchGate. (n.d.). Thiazole Derivatives Inhibitors of Protein Kinases. Available at: [Link]

  • Robers, M. B., et al. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • protocols.io. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. Available at: [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2017). SLAS DISCOVERY: Advancing Life Sciences R&D, 22(5), 565-575.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7304.
  • ResearchGate. (2019). How to choose the concentration of protein and ligand for ITC experiment?. Available at: [Link]

  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • JoVE. (2023). Tubulin Purification by Polymerization-Depolymerization Cycles. Available at: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

  • Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Available at: [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Available at: [Link]

  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Available at: [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available at: [Link]

Sources

Advanced Application Note: Methyl Acetate in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl Acetate (MeOAc, CAS 79-20-9) is increasingly utilized in biological research as a "green" alternative to chlorinated and hydrocarbon solvents. Its unique physicochemical profile—high volatility, moderate polarity, and biodegradability—positions it as a superior candidate for lipidomics, metabolomics, and enzymatic kinetics assays. This guide details the application of MeOAc as both a solvent for bio-extraction and a substrate for esterase activity profiling , providing validated protocols that ensure reproducibility and safety.

Chemical Biology Profile & Rationale

Methyl acetate is a carboxylate ester (CH₃COOCH₃) with distinct advantages over traditional biological solvents like Chloroform, Dichloromethane (DCM), and Hexane.

Comparative Solvent Properties
PropertyMethyl Acetate (MeOAc)Ethyl Acetate (EtOAc)Chloroform (CHCl₃)Biological Implication
Boiling Point 56.9°C77.1°C61.2°CFaster drying/concentration of extracts; reduces thermal degradation of labile lipids.
Water Solubility ~25% (at 20°C)~8% (at 20°C)<1%Allows single-phase extraction capability before phase induction; better penetration of aqueous tissue homogenates.
Toxicity (Class) Class 3 (Low Toxic)Class 3 (Low Toxic)Class 2 (Carcinogen)Safer for open-bench work; reduces hazardous waste disposal costs.
Polarity ModerateModerateLowExcellent solvation of polar lipids (phospholipids) and hydrophobic metabolites.
Mechanistic Utility
  • Lipidomics: MeOAc replaces chloroform in the "Green" modification of the Folch method. It solubilizes membrane lipids while precipitating proteins.

  • Enzymology: MeOAc serves as a specific substrate for Carboxylesterases (EC 3.1.1.1) . Its hydrolysis releases acetic acid, enabling real-time kinetic monitoring via pH indicators.

Application A: Green Lipid Extraction (Modified Folch Method)

Context: Traditional lipid extraction uses Chloroform:Methanol (2:1). Chloroform is neurotoxic and carcinogenic. MeOAc offers a non-chlorinated alternative with comparable lipid recovery yields for plasma and tissue samples.

Workflow Diagram

LipidExtraction Sample Biological Sample (Plasma/Tissue) Lysis Homogenization (in Methanol) Sample->Lysis AddSolvent Add Methyl Acetate (Solvation) Lysis->AddSolvent Incubate Incubation (RT, 10 min, Shaking) AddSolvent->Incubate Spin Centrifugation (2000 x g) Incubate->Spin PhaseSep Phase Separation Spin->PhaseSep Supernatant Supernatant (Lipids + MeOAc) PhaseSep->Supernatant Liquid Phase Pellet Pellet (Proteins) PhaseSep->Pellet Solid Phase Dry Evaporation (N2 Stream / Vac) Supernatant->Dry Recon Resuspension (Analysis Buffer/Solvent) Dry->Recon

Caption: Workflow for MeOAc-mediated lipid extraction. MeOAc facilitates protein precipitation while retaining lipids in the liquid phase.

Detailed Protocol

Materials:

  • Methyl Acetate (HPLC Grade)

  • Methanol (HPLC Grade)

  • Glass Centrifuge Tubes (MeOAc can degrade some plastics; use glass or polypropylene).

Step-by-Step:

  • Sample Prep: Aliquot 50 µL of plasma or 10 mg of tissue homogenate into a glass tube.

  • Protein Precipitation: Add 150 µL of Methanol (ice-cold). Vortex for 10 seconds.

  • Lipid Solvation: Add 500 µL of Methyl Acetate .

    • Note: The MeOAc:MeOH ratio is roughly 3:1. This mixture disrupts lipid-protein interactions.

  • Agitation: Vortex vigorously for 30 seconds. Incubate at room temperature for 10 minutes on an orbital shaker (800 rpm).

  • Separation: Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Collection: Transfer the supernatant (containing lipids) to a fresh glass vial.

    • Optional: Re-extract the pellet with 200 µL MeOAc to maximize yield.

  • Drying: Evaporate the solvent under a stream of Nitrogen or in a vacuum concentrator. MeOAc evaporates significantly faster than water or toluene.

  • Reconstitution: Resuspend the dry film in the mobile phase (e.g., Isopropanol/Acetonitrile) for LC-MS analysis.

Validation Check:

  • Success Indicator: The protein pellet should be compact and white. The supernatant should be clear.

  • Troubleshooting: If the supernatant is cloudy, centrifuge again at higher speed (10,000 x g) to remove micro-particulates.

Application B: Colorimetric Esterase Kinetic Assay

Context: Carboxylesterases hydrolyze esters. Methyl Acetate is a small, generic substrate ideal for measuring total esterase activity. The reaction produces Acetic Acid, which lowers the pH of a weakly buffered solution. This pH drop is quantified using Phenol Red.[1]

Reaction Mechanism

EsteraseReaction Substrate Methyl Acetate (CH3-CO-O-CH3) Intermediate Hydrolysis Substrate->Intermediate Water H2O Water->Intermediate Enzyme Esterase (Catalyst) Enzyme->Intermediate Acid Acetic Acid (CH3COOH) Intermediate->Acid Alcohol Methanol (CH3OH) Intermediate->Alcohol Proton H+ Acid->Proton Dissociation Indicator_Basic Phenol Red (Red, pH 7.5) Proton->Indicator_Basic Protonation Indicator_Acidic Phenol Red (Yellow, pH 6.5) Indicator_Basic->Indicator_Acidic Color Shift (Abs 560nm ↓)

Caption: Enzymatic hydrolysis of Methyl Acetate releases protons, driving the Phenol Red indicator from red (basic) to yellow (acidic).

Detailed Protocol

Materials:

  • Assay Buffer: 2 mM HEPES, pH 7.5 (Must be low capacity to allow pH change).

  • Indicator: Phenol Red (0.01% w/v in water).

  • Substrate: Methyl Acetate (Pure).

  • Enzyme Source: Cell lysate, serum, or purified esterase.

Step-by-Step:

  • Reagent Preparation:

    • Substrate Solution: Dilute Methyl Acetate to 100 mM in water immediately before use (MeOAc spontaneously hydrolyzes slowly; prepare fresh).

    • Reaction Mix: Combine 980 µL Assay Buffer + 10 µL Phenol Red solution.

  • Blanking: Add 100 µL Reaction Mix to a 96-well plate. Measure Absorbance at 560 nm (A560). This is the baseline "Red" signal.

  • Reaction Initiation:

    • Add 10 µL of Enzyme Sample to the well.

    • Add 10 µL of Substrate Solution (Final conc ~8 mM).

  • Kinetic Monitoring:

    • Immediately measure A560 every 30 seconds for 10-20 minutes at 37°C.

  • Data Analysis:

    • As Acetic Acid is produced, pH drops, and A560 decreases.

    • Calculate the slope (ΔA560/min).

    • Convert slope to Activity (Units/mL) using a standard curve generated by titrating Acetic Acid into the Reaction Mix.

Critical Control:

  • Spontaneous Hydrolysis Control: Run a well with Buffer + Substrate (No Enzyme). Methyl acetate has a measurable spontaneous hydrolysis rate. Subtract this slope from the enzyme samples.

Safety & Handling (Biological Context)

  • Methanol Generation: The hydrolysis of MeOAc releases Methanol.[2] While the amounts in a microplate assay (<1 µL) are negligible, large-scale extractions require a fume hood.

  • Plastic Compatibility: MeOAc attacks Polystyrene (PS) and Polycarbonate (PC).

    • Do NOT use: Standard PS serological pipettes or PS culture plates for storage of pure solvent.

    • Use: Polypropylene (PP) tubes, Glass, or Teflon-coated labware.

References

  • Application of Methyl Acetate as a Green Solvent

    • Sicaire, A. G., et al. (2015). "2-Methyltetrahydrofuran and methyl acetate as new green solvents for lipid extraction.
  • Esterase Activity Assays

    • Hult, K., & Berglund, P. (2007). "Enzyme promiscuity: mechanism and applications." Trends in Biotechnology. (Discusses esterase substrate specificity including short-chain esters).
  • Phenol Red pH Indicator Assays

    • Konopka, A., et al. (2010). "A pH-indicator-based colorimetric assay for the high-throughput screening of esterase activity."[3] Journal of Microbiological Methods.

  • Solvent Toxicity Profiles

    • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.

Sources

Troubleshooting & Optimization

"Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate" solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate

Welcome to the technical support resource for Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound during their experiments. We will explore the underlying physicochemical reasons for these issues and provide practical, step-by-step troubleshooting guides and protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling and properties of Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate.

Q1: What are the key physicochemical properties of Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate that contribute to its poor water solubility?

A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The large, nonpolar tert-butyl group and the overall aromatic character of the thiazole ring create a significant hydrophobic profile. While the methyl acetate group and the nitrogen atom in the thiazole ring offer some polarity, they are insufficient to overcome the lipophilicity of the rest of the molecule. Such characteristics are common in modern drug discovery, where a focus on target specificity can lead to larger, more lipophilic molecules.[1]

PropertyEstimated ValueImplication for Aqueous Solubility
Molecular Weight ~227.3 g/mol Moderate; size is not the primary barrier.
Calculated logP > 3.0 (Estimated)High lipophilicity; strong tendency to partition into nonpolar environments over water.
Hydrogen Bond Donors 0Lack of hydrogen bond donating capability significantly reduces interactions with water molecules.
Hydrogen Bond Acceptors 3 (N, O, O)Provides some capacity for interaction with water, but is overshadowed by the hydrophobic regions.
Polar Surface Area ~55 Ų (Estimated)Relatively small polar surface area compared to its overall size.

These values are estimated based on the chemical structure and general principles of medicinal chemistry.

Q2: I dissolved the compound in DMSO to make a stock solution, but it precipitated immediately when I diluted it into my aqueous cell culture medium/assay buffer. Why did this happen?

A2: This is a classic issue known as "crashing out." Your high-concentration stock solution in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is stable. However, when you introduce a small volume of this stock into a large volume of an aqueous medium, the local concentration of DMSO is instantly diluted. The solvent environment abruptly shifts from being predominantly organic to almost entirely aqueous. The compound, which is insoluble in water, can no longer stay in solution and precipitates. The key is to manage this transition carefully to maintain a thermodynamically stable solution.

Q3: What is the best practice for preparing a stock solution of this compound?

A3: The best practice is to start with a high-purity, anhydrous organic solvent in which the compound is freely soluble.

  • Solvent Selection: Anhydrous DMSO or ethanol are excellent starting choices.

  • Concentration: Prepare a concentrated stock, typically in the range of 10-50 mM. A higher concentration minimizes the volume of organic solvent introduced into your final aqueous system, reducing potential solvent-induced artifacts.

  • Dissolution: Ensure complete dissolution. Use gentle warming (not exceeding 37-40°C, if the compound is stable) and vortexing. Visually inspect the solution against a light source to confirm no solid particulates remain.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution over time.

Q4: How does pH likely affect the solubility of Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate?

A4: The thiazole ring contains a nitrogen atom which is weakly basic.[2] At acidic pH values (typically below its pKa, which is likely in the 2-3 range), this nitrogen can become protonated, creating a positively charged cation. This ionization significantly increases the polarity of the molecule and, consequently, its aqueous solubility. Conversely, at neutral or alkaline pH, the molecule will be in its neutral, less soluble form. However, one must be cautious at high pH, as the methyl acetate (ester) group is susceptible to base-catalyzed hydrolysis, which would chemically modify your compound.

Troubleshooting Guide: A Scenario-Based Approach

This guide provides a logical workflow for diagnosing and resolving common solubility issues encountered during experiments.

Scenario: Your compound precipitates upon dilution into an aqueous buffer.

Precipitation of your test compound is a critical issue that invalidates experimental results by drastically reducing the actual concentration available to interact with your biological system. This workflow helps you systematically address the problem.

G cluster_0 Troubleshooting Workflow: Compound Precipitation Start Precipitation Observed in Aqueous Medium CheckStock Step 1: Verify Stock Solution Is it clear? Has it been stored properly? Start->CheckStock CheckStock->Start Stock is cloudy. Remake it. DilutionMethod Step 2: Review Dilution Technique Are you adding stock to buffer with vigorous mixing? CheckStock->DilutionMethod Stock is OK UseCosolvent Step 3: Introduce a Co-solvent (e.g., PEG-400, Solutol HS 15) DilutionMethod->UseCosolvent Still Precipitates Success Solution is Clear Proceed with Experiment DilutionMethod->Success Problem Solved AdjustpH Step 4: Modify Buffer pH Lower pH to ionize the thiazole ring. UseCosolvent->AdjustpH Still Precipitates or Co-solvent is incompatible UseCosolvent->Success Problem Solved ParticleSize Step 5: Consider Particle Size Reduction (Advanced Strategy) AdjustpH->ParticleSize Still Precipitates or pH change is incompatible AdjustpH->Success Problem Solved ParticleSize->Success Problem Solved

Caption: A step-by-step decision tree for troubleshooting compound precipitation.

Detailed Experimental Protocols

Here are detailed protocols for the strategies outlined in the troubleshooting guide.

Protocol 1: Optimizing Dilution Technique

Causality: Rapid, efficient mixing is crucial to prevent localized high concentrations of the compound from forming and aggregating before they can be adequately solvated.

  • Prepare Buffer : Dispense the final volume of your aqueous buffer into a sterile conical tube.

  • Create Vortex : Place the tube on a vortex mixer and turn it to a speed that creates a deep funnel (vortex) in the liquid without splashing.

  • Pipette Stock : Draw the required volume of your concentrated organic stock solution into a pipette tip.

  • Dispense into Vortex : Submerge the pipette tip into the upper portion of the vortex and dispense the stock solution directly into the rapidly mixing buffer.

  • Continue Mixing : Allow the solution to vortex for an additional 30-60 seconds to ensure complete and uniform dispersion.

  • Visual Inspection : Immediately inspect the solution for any signs of cloudiness or precipitate (Tyndall effect) against a dark background.

Protocol 2: Solubility Enhancement with Co-solvents

Causality: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more hospitable to lipophilic compounds.[3] They can also form micelles to encapsulate the drug.[4]

  • Select a Co-solvent : Choose a biocompatible co-solvent appropriate for your experimental system. See the table below for common options.

  • Prepare Intermediate Dilution : In a separate tube, prepare an intermediate stock by diluting your primary DMSO stock into the pure co-solvent. For example, dilute a 50 mM DMSO stock 1:4 in PEG-400 to get a 10 mM intermediate stock in 20% DMSO / 80% PEG-400. This pre-mixing step is critical.

  • Dilute into Buffer : Using the optimized dilution technique from Protocol 1, add the intermediate stock solution to your final aqueous buffer. The final concentration of the co-solvent should be kept as low as possible (typically 1-5%) to avoid off-target effects.

  • Run a Vehicle Control : Crucially , you must run a parallel experiment using a vehicle control that contains the same final concentration of DMSO and your chosen co-solvent to ensure they do not interfere with your assay.

Table of Common Biocompatible Co-solvents

Co-solventTypical Final Conc. (%)Mechanism of ActionKey Considerations
PEG-400 1-10%Reduces solvent polarity.Generally low toxicity.
Propylene Glycol 1-10%Reduces solvent polarity.Can have effects on some cellular processes.
Kolliphor® EL (Cremophor® EL) 0.1-2%Surfactant; forms micelles.Can cause cell lysis or interfere with membrane proteins at higher concentrations.
Solutol® HS 15 0.1-2%Surfactant; forms micelles.Often considered less toxic than Cremophor® EL.
Cyclodextrins (e.g., HP-β-CD) 1-5%Forms inclusion complexes, shielding the hydrophobic drug.[5]Can sometimes extract cholesterol from cell membranes.
Protocol 3: pH Modification for Solubility Enhancement

Causality: By lowering the pH of the buffer, we can protonate the basic nitrogen on the thiazole ring, converting the neutral molecule into a more soluble cationic salt.[3]

Caption: pH-dependent equilibrium of the thiazole moiety.

  • Determine System Tolerance : First, confirm the acceptable pH range for your assay or cell line. Many biological systems are sensitive to pH changes.

  • Prepare Acidified Buffer : Prepare your experimental buffer and slowly add small amounts of a dilute acid (e.g., 0.1 M HCl) while monitoring with a calibrated pH meter until you reach the lowest acceptable pH (e.g., pH 6.5 or 6.0).

  • Attempt Dilution : Using the optimized dilution technique (Protocol 1), add your DMSO stock solution to the pre-acidified buffer.

  • Inspect and Control : Check for precipitation. Remember to run a vehicle control with the acidified buffer to account for any pH-induced effects on your system.

  • Caution : Avoid strongly alkaline conditions, as this may cause hydrolysis of the methyl ester group on your compound.

References

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

  • ResearchGate. (2024, April 24). (PDF) Thiazole derivatives: prospectives and biological applications. Available from: [Link]

  • American Chemical Society. (2026, January 21). Marine-Derived Bromotyrosine Alkaloids as Potent hCYP1B1 Inhibitors to Overcome Paclitaxel Resistance. Journal of Medicinal Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). (2S)-2-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine. PubChem. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PMC. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Available from: [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. Available from: [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]

  • ResearchGate. (2025, February 13). (PDF) Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Available from: [Link]

  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available from: [Link]

  • MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]

  • Taylor & Francis Online. (2019, June 25). Synthesis of novel biologically active thiazole dyes and their applications. Available from: [Link]

  • MDPI. (n.d.). Special Issue : Dissolution Enhancement of Poorly Soluble Drugs. Available from: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

Sources

Technical Support Center: Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Purification & Isolation Troubleshooting Guide
Executive Summary

This guide addresses the isolation challenges associated with Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate . This molecule presents a unique "push-pull" purification challenge: the tert-butyl group confers significant lipophilicity and "greasy" character, while the thiazole nitrogen and methyl ester introduce polarity and basicity. Common failure modes include co-elution of thioamide starting materials, product "oiling out" during crystallization, and peak tailing on silica gel.

Part 1: The "Sticky" Thioamide Impurity

The Problem: In the Hantzsch synthesis (reaction of tert-butyl thioamide with methyl 4-chloroacetoacetate), unreacted thioamide is the most persistent impurity. It possesses similar polarity to the ester product on silica gel, leading to co-elution.

The Mechanism: Thioamides are weak H-bond donors. On silica, they drag.[1] If you load the column heavily, the thioamide "smears" into your product fractions.

The Solution: Oxidative Workup (Chemical Scavenging) Do not rely on chromatography alone. Convert the lipophilic thioamide into a highly polar amide or sulfonic acid derivative before the column.

Protocol: The Peroxide Wash

  • Quench: After the reaction is complete, cool the mixture to 0°C.

  • Oxidize: Add 3 equivalents of 10% aqueous hydrogen peroxide (

    
    ) or dilute bleach (NaOCl). Stir vigorously for 30 minutes.
    
    • Chemistry: This converts unreacted thioamide (

      
      ) to the corresponding amide (
      
      
      
      ) or sulfinic species.
  • Partition: Extract with Ethyl Acetate.

  • Wash: Wash the organic layer with 10% Sodium Thiosulfate (

    
    ) to quench excess oxidant, followed by Brine.
    
  • Result: The oxidized amide is significantly more polar and will remain at the baseline of your TLC/Column, allowing the thiazole ester to elute cleanly.

Part 2: Chromatography Tailing (The "Basic Nitrogen" Issue)

The Problem: The thiazole nitrogen (


 hybridized) is basic. It interacts with the acidic silanol groups (

) on the surface of standard silica gel. This causes:
  • Broad, tailing peaks.

  • Poor separation from impurities.

  • Loss of yield (product stays on the silica).

The Solution: Mobile Phase Engineering You must "mask" the silanols using a sacrificial base.

Protocol: The Triethylamine (TEA) Dopant [2]

  • Standard Eluent: Hexanes / Ethyl Acetate (typically 4:1 to start).

  • Modified Eluent: Add 1% Triethylamine (TEA) to your solvent system.

    • Pre-treatment:[3][4][5] Flush the column with 3 column volumes (CV) of the mobile phase containing TEA before loading your sample.

  • Why it works: TEA is a stronger base than the thiazole. It saturates the acidic silanol sites, creating a neutral surface for your product to traverse.

Data: Rf Value Shifts

Solvent System Standard Silica Silica + 1% TEA Observation
10% EtOAc/Hex Rf ~ 0.15 (Tailing) Rf ~ 0.22 (Sharp) TEA prevents drag.
20% EtOAc/Hex Rf ~ 0.35 (Broad) Rf ~ 0.45 (Compact) Optimal Purification Zone

| DCM/MeOH (95:5) | Rf ~ 0.80 | Rf ~ 0.85 | Too polar; poor separation. |

Part 3: Crystallization vs. Oiling Out

The Problem: The tert-butyl group acts as a "crystal disruptor." It adds bulk and rotational freedom, often causing the product to separate as a waxy oil rather than a discrete solid, especially if the solvent evaporates too quickly.

The Solution: Thermodynamic Control (Slow Growth) Avoid rapid evaporation (Rotovap to dryness). Use a binary solvent system with a high solubility differential.

Protocol: The "Cold Pentane" Trituration

  • Concentrate: Evaporate the reaction solvent until you have a thick, yellow oil. Do not dry to a crisp.

  • Dissolve: Add a minimum amount of warm Diethyl Ether or MTBE (just enough to make it flow).

  • Precipitate: Slowly add cold Pentane or Hexane (ratio 1:5 relative to ether) while stirring.

  • Seed: If available, add a seed crystal. If not, scratch the side of the flask with a glass rod to create nucleation sites.

  • Freeze: Place the flask in a -20°C freezer overnight. The tert-butyl group prefers the non-polar pentane, but the ester polarity will force the lattice to close as the temperature drops.

Part 4: Visualization of Workflows
Diagram 1: The Purification Decision Matrix

This logic tree guides you based on the physical state of your crude material.

PurificationLogic Start Crude Reaction Mixture CheckState Check Physical State Start->CheckState IsOil Viscous Oil / Gum CheckState->IsOil High Impurity Load IsSolid Precipitate Formed CheckState->IsSolid High Purity TLC TLC Analysis (Check for Tailing) IsOil->TLC Recryst Recrystallization IsSolid->Recryst Tailing Tailing Observed? TLC->Tailing AddTEA Add 1% Et3N to Eluent Tailing->AddTEA Yes (Basic N interaction) StdColumn Standard Flash Column Tailing->StdColumn No SolventChoice Solvent System: Hexane/EtOAc or Pentane/Ether Recryst->SolventChoice

Caption: Decision matrix for selecting the appropriate purification route based on crude physical state and TLC behavior.

Diagram 2: Chemical Scavenging of Thioamide

The mechanism of the oxidative workup described in Part 1.

ThioamideScavenge Thioamide Impurity: Thioamide (Lipophilic) Intermediate Intermediate: Sulfinic Acid Thioamide->Intermediate Oxidation Reagent Reagent: H2O2 or Bleach Reagent->Intermediate Product Byproduct: Amide (Polar/Water Soluble) Intermediate->Product Hydrolysis Fate Fate: Removes in Aqueous Wash Product->Fate

Caption: Chemical pathway for converting "sticky" thioamide impurities into water-soluble byproducts.

Part 5: Frequently Asked Questions (FAQ)

Q1: My product solidified, but the NMR shows a "ghost" peak near 1.3 ppm (not the t-butyl). What is it? A: This is likely "Grease" (alkanes) from the hexanes used in the column or vacuum grease. The tert-butyl group is a "grease magnet."

  • Fix: Dissolve the product in a minimum amount of Methanol (MeOH) and wash with Pentane. The product stays in the MeOH; grease moves to the Pentane.

Q2: Can I use Alumina instead of Silica? A: Yes, and it is often better for thiazoles. Use Neutral Alumina (Activity Grade III) .

  • Benefit: Alumina is less acidic than silica, reducing the need for TEA.

  • Drawback: Lower resolution than silica for closely eluting isomers.

Q3: The ester hydrolyzed to the acid during the column. Why? A: Silica gel contains bound water and is slightly acidic. If your column run is too slow (>2 hours), hydrolysis can occur.

  • Fix: Run a "Flash" column (fast flow rate). Ensure your silica is dry. Alternatively, use the 1% TEA method, as the basic environment suppresses acid-catalyzed hydrolysis.

References
  • Hantzsch Thiazole Synthesis: Hantzsch, A.; Weber, J. H.[6][7] Ber. Dtsch. Chem. Ges.1887 , 20, 3118.[6] (Foundational chemistry for thiazole construction).

  • Purification of Basic Heterocycles:Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989; pp 215-218. (Standard protocols for handling basic nitrogen compounds on silica).
  • Thioamide Scavenging: Bagley, M. C., et al. "One-pot synthesis of substituted thiazoles." Synlett2007 , 16, 2444–2448. (Describes oxidative workups to remove sulfur impurities).

  • Chromatography Modifiers: "Use of Triethylamine in Silica Gel Chromatography." J. Org.[3][6] Chem. Guidelines for Basic Analytes. (General industry standard for preventing tailing).[1]

Sources

Technical Support Center: Optimizing Dose-Response Curves for Novel Thiazole Acetates

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Experimental Guide for Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate and Related Analogs

Welcome to the technical support hub for researchers working with novel thiazole-based small molecules. This guide addresses common challenges encountered during the optimization of dose-response curves for compounds like Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate. Given that this is a specific and potentially novel agent, this document provides a foundational framework based on the chemical class (thiazole derivatives) and established principles of pharmacology and cell-based assay design.[1][2]

Our approach is rooted in first principles, ensuring that your experimental design is robust, self-validating, and yields reliable potency data (e.g., EC₅₀/IC₅₀ values).

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial queries.

Q1: I can't find any published data on my specific compound. Where do I start with concentration ranges?

A1: This is the most common challenge with novel compounds.[3] Your first experiment should be a broad-range "range-finding" assay. This is crucial to identify the dynamic range of your compound's activity without wasting resources on narrow, irrelevant concentrations.

  • Rationale: A wide concentration range (e.g., from picomolar to high micromolar) is necessary to capture the full sigmoidal dose-response curve, including the top and bottom plateaus. Missing these plateaus is a primary reason for poor curve fits and unreliable EC₅₀/IC₅₀ calculation.[4][5]

  • Recommended Action: Perform a single experiment using a wide, log-step dilution series. See the protocol section for a detailed guide.

ParameterRecommendation for Range-Finding Assay
Highest Concentration 50-100 µM (solubility permitting)
Lowest Concentration 1-10 pM
Dilution Factor 1:10 (log scale)
Number of Points 8-10 concentrations

Q2: My compound is precipitating in the cell culture media. How can I solve this?

A2: Solubility is a frequent hurdle for hydrophobic small molecules like many thiazole derivatives.[6] Precipitation will invalidate your results, as the effective concentration is unknown.

  • Causality: The issue often arises when the final concentration of the solvent (typically DMSO) is too low to maintain the compound's solubility in the aqueous culture medium.

  • Troubleshooting Steps:

    • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay wells is consistent and non-toxic to your cells, typically ≤0.5%. Some robust cell lines may tolerate up to 1%, but this should be validated.

    • Solubility Pre-Test: Before a full cell-based assay, test the solubility of your highest desired concentration directly in the culture medium. Add the compound stock to the medium, incubate for the planned duration of your experiment at 37°C, and visually inspect for precipitates under a microscope.

    • Use a Lower Top Concentration: If solubility is limiting, your maximum testable concentration is dictated by its solubility limit in the assay medium, not your stock concentration.

    • Consider Pluronic F-127: For particularly challenging compounds, non-ionic surfactants like Pluronic F-127 can be used at low concentrations (e.g., 0.01-0.1%) to improve solubility, but this must be tested for effects on cell health and the assay readout itself.

Q3: My dose-response curve is not sigmoidal (e.g., it's flat, U-shaped, or linear). What does this mean?

A3: A non-sigmoidal curve indicates a problem with the compound's activity range, the assay itself, or a complex biological response.[4][5]

  • Flat Curve: Your concentration range is likely completely above or below the dynamic range of the compound. Either the compound is inactive at the tested doses, or you need to test higher/lower concentrations.

  • Linear Curve: You have likely only captured the steep, linear portion of the sigmoidal curve. You need to extend the concentration range in both directions to define the top and bottom plateaus.[5]

  • U-shaped (Hormetic) Curve: This indicates a biphasic response, where the compound may have a stimulatory effect at low doses and an inhibitory effect at high doses (or vice-versa). This is a valid biological result but requires more complex curve-fitting models than the standard four-parameter logistic (4PL) equation.

Part 2: Troubleshooting Guide for Poor Curve Fits

If your data generates a dose-response curve with high error, large confidence intervals for the EC₅₀, or a low R² value, use this guide to diagnose the issue.

Symptom Potential Cause(s) Recommended Solution(s)
High variability between replicates 1. Inconsistent cell seeding. 2. Pipetting errors during compound dilution/addition. 3. "Edge effects" in the microplate. 4. Uneven cell distribution in wells.[7]1. Ensure a single-cell suspension before plating; use a cell counter for accuracy. 2. Use calibrated pipettes; prepare a master mix for each concentration. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS/media. 4. Gently swirl the plate in a cross pattern after seeding; allow it to sit at room temperature for 15-20 min before incubation to ensure even settling.
Curve does not reach a top plateau 1. Highest concentration is not high enough to achieve maximal effect. 2. Compound solubility was exceeded at higher concentrations.1. Increase the top concentration of the compound, if solubility permits. 2. Verify solubility as described in the FAQ. If insoluble, the maximal achievable effect is the highest point you can reach.
Curve does not reach a bottom plateau 1. Lowest concentration is not low enough to see the baseline response. 2. The compound has a very high potency.1. Add more dilution points at the lower end of your concentration range. 2. Shift the entire dilution series to a lower range (e.g., start at 1 µM instead of 10 µM).
Calculated EC₅₀/IC₅₀ is highly variable between experiments 1. Inconsistent stock solution preparation. 2. Different passage numbers of cells were used.[8] 3. Variation in incubation time or assay conditions.1. Prepare a large batch of a high-concentration stock solution, aliquot, and store at -80°C to ensure consistency. Thaw a new aliquot for each experiment.[9] 2. Use cells within a consistent, narrow passage number range for all related experiments.[8] 3. Standardize all protocols. Use timers and calibrated incubators.
Logical Flow for Troubleshooting Curve Fits

The following diagram outlines a decision-making process for addressing common issues with dose-response curve fitting.

troubleshooting_flow start Generate Dose-Response Curve check_fit Is the curve fit good? (R² > 0.95, tight CI) start->check_fit good_fit Report EC₅₀/IC₅₀ Value check_fit->good_fit Yes bad_fit Troubleshoot the Data check_fit->bad_fit No check_replicates Are replicates consistent? bad_fit->check_replicates check_plateaus Are top and bottom plateaus well-defined? check_replicates->check_plateaus Yes fix_replicates Refine Assay Technique: - Check cell seeding - Calibrate pipettes - Mitigate edge effects check_replicates->fix_replicates No check_range Is the curve shape sigmoidal? check_plateaus->check_range Yes fix_plateaus Adjust Concentration Range: - Extend higher for top plateau - Extend lower for bottom plateau check_plateaus->fix_plateaus No check_range->good_fit Yes, after re-fitting fix_range Perform Broad Range-Finding Assay (log dilutions) check_range->fix_range No (e.g., linear) fix_replicates->start fix_plateaus->start fix_range->start

Caption: Decision tree for troubleshooting poor dose-response curve fits.

Part 3: Protocols and Experimental Workflows
Protocol 1: Preparation of Compound Stock and Serial Dilutions

This protocol ensures an accurate and consistent concentration series for your experiment. The key is to perform a two-step dilution: first, create an intermediate plate, and then transfer to the final cell plate. This minimizes the impact of pipetting errors.

Materials:

  • Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate powder

  • High-purity DMSO

  • Sterile 96-well dilution plate (U-bottom or V-bottom recommended)

  • Calibrated single and multichannel pipettes

  • Cell culture medium appropriate for your assay

Procedure:

  • Prepare 10 mM Master Stock:

    • Carefully weigh the compound powder.

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, if the molecular weight is 241.34 g/mol , dissolve 2.41 mg in 1 mL of DMSO.

    • Vortex thoroughly until fully dissolved. This is your Master Stock . Aliquot and store at -80°C for long-term use.

  • Create Highest Concentration Working Stock (Intermediate Plate):

    • Let's assume your final highest concentration in the cell plate will be 100 µM and the final DMSO concentration will be 0.5%. This requires a 200X intermediate stock.

    • Therefore, the highest concentration in your intermediate dilution plate should be 20 mM (100 µM * 200). Correction: This is incorrect logic. A simpler method is better.

    • Let's restart the logic for clarity. A common method is to make the intermediate plate at 4X the final concentration.

    • If the final desired concentration is 100 µM, prepare a 400 µM solution in culture medium.

    • Example: For a 10-point, 1:3 serial dilution starting at 100 µM (final):

      • Prepare a 400 µM "Top Stock" in culture medium from your 10 mM DMSO stock. (e.g., 4 µL of 10 mM stock into 96 µL of medium). The DMSO here is 4%.

  • Perform Serial Dilution (Intermediate Plate):

    • Add 100 µL of culture medium (containing 4% DMSO to keep the solvent concentration constant) to wells A2-A10 of the intermediate plate.

    • Add 150 µL of your 400 µM Top Stock to well A1.

    • Transfer 50 µL from well A1 to A2. Mix thoroughly by pipetting up and down.

    • Transfer 50 µL from well A2 to A3. Mix.

    • Continue this 1:3 dilution down to well A10. Do not add compound to well A11 (Vehicle Control). Add 100 µL of medium with 4% DMSO to A11. Well A12 can be a media-only blank.

  • Transfer to Cell Plate:

    • If your cell plate contains 150 µL of cells in medium per well, add 50 µL from your intermediate plate to the corresponding wells of the cell plate.

    • This 1:4 dilution brings the compound to its final 1X concentration and the DMSO to a final, non-toxic 1%.

Workflow for a Complete Dose-Response Experiment

This diagram illustrates the end-to-end process, from initial planning to final data analysis.

dose_response_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis prep_stock Prepare 10 mM Compound Stock in DMSO prep_dilutions Prepare Serial Dilutions (Intermediate Plate) prep_stock->prep_dilutions seed_cells Seed Cells in 96-well Plate (Validate Seeding Density) add_compound Add Compound Dilutions to Cell Plate seed_cells->add_compound prep_dilutions->add_compound incubate Incubate for Determined Time (e.g., 24, 48, 72h) add_compound->incubate add_reagent Add Assay Reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent read_plate Read Plate on Microplate Reader add_reagent->read_plate normalize_data Normalize Data (to Vehicle and Blank Ctrls) read_plate->normalize_data fit_curve Fit 4-Parameter Logistic Curve (log(agonist) vs. response) normalize_data->fit_curve calc_ec50 Calculate EC₅₀/IC₅₀ and Confidence Intervals fit_curve->calc_ec50 validate_fit Validate Fit (R², visual inspection) calc_ec50->validate_fit

Sources

"Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate" scale-up synthesis problems

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Scale-Up Synthesis of Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate

Introduction & Strategic Overview

This guide addresses the technical challenges associated with the scale-up synthesis of Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate . This intermediate is a critical scaffold in medicinal chemistry, often utilized for its lipophilic tert-butyl group which enhances membrane permeability in drug candidates.

The synthesis relies on the classic Hantzsch Thiazole Synthesis , condensing an


-haloketone with a thioamide. While chemically straightforward on a milligram scale, kilogram-scale production introduces three critical bottlenecks:
  • Lachrymatory Hazards: The starting material, 1-bromo-3,3-dimethylbutan-2-one (Bromopinacolone), is a potent lachrymator.

  • Thioamide Instability: The required thioamide partner, Methyl 3-amino-3-thioxopropanoate, is prone to oxidative dimerization and hydrolysis.

  • Exotherm Management: The condensation is highly exothermic, posing runaway risks in batch reactors.

Safety Critical: Handling Bromopinacolone

WARNING: 1-Bromo-3,3-dimethylbutan-2-one is a severe lachrymator and skin irritant. Standard fume hoods are often insufficient for multi-gram transfers without specific protocols.

  • Containment: All weighing and transfers must occur within a certified fume hood. Use a "closed-system" transfer (cannula or peristaltic pump) for liquids >100 mL.

  • Neutralization Station: Keep a beaker of 10% aqueous Sodium Thiosulfate (

    
    ) or dilute ammonia nearby. Dip all contaminated spatulas, septa, and glassware into this solution immediately after use to quench the lachrymatory effect.
    
  • PPE: Double nitrile gloves are mandatory. If handling >500g, a full-face respirator with organic vapor cartridges is recommended as a backup to engineering controls.

Module 1: Raw Material Quality & Handling

The Thioamide Challenge

The greatest variable in this synthesis is the quality of Methyl 3-amino-3-thioxopropanoate .

  • Problem: This reagent degrades at room temperature, releasing

    
     and forming dimers (disulfides) or hydrolyzing to the oxo-ester.
    
  • Diagnostic: Pure material should be a pale yellow solid. Dark orange/brown sticky solids indicate significant decomposition.

  • Solution: For scale-up (>100g), do not store this reagent. Generate it in situ from Methyl Cyanoacetate and Hydrogen Sulfide (or Ammonium Sulfide) or purchase immediately prior to use and store at -20°C.

Table 1: Raw Material Specifications

ReagentCASCritical SpecificationStorage
Bromopinacolone 5469-26-1Purity >95% (GC); Free of

(colorless to light yellow)
2-8°C, Dark
Methyl 3-amino-3-thioxopropanoate 71510-95-7*Purity >90%; No strong sulfide odor -20°C, Argon
Ethanol (Solvent) 64-17-5Water content <0.5% (affects yield)RT

*Note: CAS 71510-95-7 refers to the ethyl analog often used as a surrogate reference; specific methyl analog CAS varies by supplier.

Module 2: Reaction Optimization (Hantzsch Condensation)

The reaction mechanism involves an initial


 attack followed by cyclodehydration.
Step-by-Step Scale-Up Protocol (1.0 mol Scale)

Reagents:

  • Bromopinacolone: 179.0 g (1.0 mol)

  • Methyl 3-amino-3-thioxopropanoate: 147.2 g (1.0 mol)

  • Ethanol (Absolute): 1.5 L

  • Magnesium Oxide (MgO): 20.1 g (0.5 mol) [Optional Acid Scavenger]

Procedure:

  • Reactor Setup: Use a 3-L jacketed reactor equipped with an overhead mechanical stirrer (impeller type), reflux condenser, and internal temperature probe.

  • Thioamide Dissolution: Charge Ethanol and Methyl 3-amino-3-thioxopropanoate. Stir at 20°C until fully dissolved.

    • Checkpoint: If the solution is cloudy/dark, filter through Celite before proceeding.

  • Controlled Addition: Cool the solution to 10-15°C. Add Bromopinacolone dropwise over 60-90 minutes.

    • Control: Maintain internal temperature <30°C. The reaction is exothermic.

  • Reaction Phase: Once addition is complete, warm the mixture to 60°C and hold for 2-4 hours.

    • Monitoring: Use HPLC/TLC. Disappearance of Bromopinacolone is the primary endpoint.

  • Work-Up (Precipitation Method):

    • Cool reactor to 20°C.

    • Slowly add water (1.5 L) containing Sodium Bicarbonate (

      
      , 1.1 eq) to neutralize the HBr byproduct.
      
    • Observation: The product should precipitate as a white/off-white solid.

    • Stir at 5°C for 2 hours to maximize yield.

  • Isolation: Filter the solid. Wash with cold Water/EtOH (1:1). Dry in a vacuum oven at 40°C.

Module 3: Troubleshooting & Impurity Profiling

Common Issues

Q1: The reaction mixture turned black/tarry.

  • Cause: Thermal decomposition of the thioamide before it could react, or the reaction was run too hot (>70°C) without adequate stirring.

  • Fix: Ensure the thioamide is dissolved before adding the bromoketone. Keep the initial addition temperature <20°C.

Q2: Low yield (<50%) and strong smell of mercaptan.

  • Cause: Hydrolysis of the thioamide ester group or loss of sulfur.

  • Fix: Use absolute ethanol. Ensure the system is dry.[1][2][3] If using in situ generation, ensure complete conversion of the nitrile before adding the bromoketone.

Q3: Product is an oil, not a solid.

  • Cause: Presence of the "Hydroxy-thiazoline" intermediate (incomplete dehydration).

  • Fix: Reflux the reaction mixture for an additional hour. If it persists, add a catalytic amount of p-Toluenesulfonic acid (PTSA) to force dehydration.

Visualizing the Pathway

HantzschSynthesis Start1 Bromopinacolone (Lachrymator!) Inter S-Alkylated Intermediate Start1->Inter SN2 Attack (Exothermic) Start2 Thioamide (Unstable) Start2->Inter Cyclic Hydroxy-Thiazoline (Common Impurity) Inter->Cyclic Cyclization Byprod HBr Salt Inter->Byprod Side Rxn Product Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate (Target) Cyclic->Product Dehydration (-H2O)

Caption: The Hantzsch pathway showing the critical intermediate steps. Incomplete dehydration leads to the hydroxy-thiazoline impurity.

FAQ: Expert Insights

Q: Can I use Acetone instead of Ethanol? A: Yes, acetone is a common solvent for Hantzsch syntheses. However, for this specific ester, ethanol is preferred to avoid transesterification (if methanol is used) or aldol condensation side-reactions of acetone itself under acidic conditions.

Q: How do I remove the color from the final product? A: The crude product is often yellow/tan. Recrystallization from Hexane/Ethyl Acetate (9:1) or Methanol/Water is highly effective. Activated carbon treatment during the hot filtration step of recrystallization will remove sticky polymeric sulfur byproducts.

Q: Is the tert-butyl group stable? A: Yes, the tert-butyl group is robust. However, it adds significant lipophilicity. This means the product will be less soluble in aqueous washes, making the precipitation work-up (Step 5 above) very efficient.

References

  • Hantzsch Thiazole Synthesis Mechanism & Applications

    • Source: Organic Chemistry Portal. "Synthesis of Thiazoles."
    • URL:[Link]

  • Handling of Alpha-Haloketones (Safety): Source: Fisher Scientific Safety Data Sheet (1-Bromo-3,3-dimethylbutan-2-one).
  • Thioamide Instability & Preparation

    • Source: PubChem Compound Summary for Ethyl 3-amino-3-thioxopropanoate (Analogous stability d
    • URL:[Link]

  • General Scale-up of Thiazole Acetates

    • Source: National Institutes of Health (NIH) - PMC.
    • URL:[Link]

Sources

Challenges in working with novel thiazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Novel Thiazole Compounds Current Status: 🟢 Operational Ticket Queue: High Priority (Synthesis & Bio-Assay Compatibility) Lead Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the Thiazole Technical Support Hub

You are likely here because the thiazole ring system—while a pharmacophore superstar found in drugs like Ritonavir, Dasatinib, and Epothilones—is deceptively difficult to handle. Its electron-rich sulfur and basic nitrogen create a "push-pull" electronic environment that complicates synthesis, solubility, and biological validation.

This guide treats your research challenges as technical support tickets. We move beyond generic advice to address the specific mechanistic failures inherent to the thiazole scaffold.

Module 1: Synthesis & Structural Integrity

Ticket #1024: "My Hantzsch synthesis yields are inconsistent, and the product is degrading."

Diagnosis: The Hantzsch synthesis (condensation of


-haloketones with thioamides) is the "gold standard," but it is prone to two critical failure modes: 

-haloketone lability
and regiochemical drift .

Root Cause Analysis:

  • The Lability Trap:

    
    -haloketones are potent lachrymators and highly reactive electrophiles. If they are not freshly prepared or stabilized, they undergo self-condensation or polymerization before the thioamide can attack.
    
  • Regioselectivity: In unsymmetrical reagents, the nucleophilic attack of the sulfur can occur at either the

    
    -carbon or the carbonyl carbon, leading to isomeric mixtures (thiazole vs. imidazo-fused byproducts).
    

Troubleshooting Protocol:

StepActionTechnical Rationale
1 Stabilize the Electrophile Do not store

-haloketones. If storage is necessary, keep at -20°C with trace acid stabilizers. Self-Validation: Check TLC of the starting material immediately before reaction; a streak indicates polymerization.
2 The "Cold Start" Initiate the reaction at 0°C, then slowly warm to reflux. This favors the kinetic control required for the initial S-alkylation step over the thermodynamic polymerization side-reactions.
3 Scavenge Acid The reaction generates HX (acid). While some acid catalyzes dehydration, excess acid can protonate the thioamide, deactivating it. Use a buffered system (e.g., NaOAc/EtOH) or a solid-supported scavenger.

Visual Workflow: Optimizing the Hantzsch Reaction

HantzschOptimization Start Start: Alpha-Haloketone + Thioamide Check Quality Check: Is Haloketone Fresh? Start->Check Purify Action: Recrystallize/Resynthesize Check->Purify No (Dark/Gummy) Reaction Reaction: 0°C Initiation -> Reflux Check->Reaction Yes (Crystalline) Purify->Check Intermed Intermediate: Hydroxy-thiazoline Reaction->Intermed Dehydration Dehydration (-H2O) Intermed->Dehydration Acid Catalysis SideRxn Side Product: Polymer/Isomer Intermed->SideRxn Uncontrolled Temp/pH Product Final Product: Aromatic Thiazole Dehydration->Product

Caption: Logic flow for maximizing yield in Hantzsch thiazole synthesis, emphasizing precursor quality control.

Module 2: Physicochemical Properties

Ticket #2055: "My compound precipitates in cell culture media (PBS/DMEM)."

Diagnosis: Thiazoles are aromatic but often highly lipophilic (high LogP). Furthermore, the nitrogen atom has a pKa ~2.5, meaning it is unprotonated (neutral) at physiological pH (7.4). Neutral species are generally less soluble than their ionized counterparts.

Troubleshooting Protocol:

  • Q: Can I use salt formation to improve solubility?

    • A: Only if you lower the pH significantly, which is incompatible with most bio-assays. The thiazole nitrogen is weakly basic. To form a stable salt, you need a strong acid (HCl, Mesylate), but these salts will hydrolyze back to the free base in pH 7.4 buffers, causing precipitation.

  • Q: What is the best formulation strategy?

    • A: Use Cyclodextrins (HP-

      
      -CD) . Unlike co-solvents (DMSO) which can be cytotoxic above 1%, cyclodextrins encapsulate the lipophilic thiazole core, improving solubility without altering the pH state.
      
  • Q: Why is my compound changing color in solution?

    • A: Oxidative Instability. The sulfur atom in the thiazole ring is susceptible to oxidation to S-oxides (sulfoxides/sulfones) or ring opening, especially under light exposure (photo-oxidation).

    • Fix: Store stock solutions in amber vials under argon. Avoid freeze-thaw cycles.

Solubility & Stability Data Table

PropertyThiazole CharacteristicImpact on ExperimentRecommended Fix
Basicity pKa ~ 2.5 (Weak Base)Neutral at pH 7.4 (Poor Solubility)Use HP-

-CD or PEG-400 formulations.
Lipophilicity High LogPNon-specific binding to plasticsUse low-binding plates; include detergent (Tween-20).
C2-Proton Acidic (pKa ~ 29)Susceptible to base-catalyzed H/D exchangeAvoid strong bases in assay buffers; monitor NMR for D-exchange.

Module 3: Biological Assay Interference

Ticket #3099: "I'm seeing strong CYP inhibition, but it doesn't look competitive."

Diagnosis: This is a classic Type II Binding event. The thiazole nitrogen is an sp2 hybridized donor. It does not just compete with the substrate; it coordinates directly with the Heme Iron (Fe) in the CYP450 active site, displacing the axial water molecule.

Mechanism:

  • Displacement: The thiazole N enters the active site.

  • Coordination: The lone pair on the Nitrogen forms a coordinate covalent bond with the Heme Iron.

  • Lock-out: This creates a low-spin complex that is thermodynamically stable, effectively "locking" the enzyme and preventing oxygen activation.

Troubleshooting Protocol:

  • Validation Step: Perform a Spectral Binding Assay .

    • Observation: If you see a "Type II" difference spectrum (peak at ~425-435 nm, trough at ~390-405 nm), your thiazole is coordinating the Heme.

  • Structural Modification: To reduce this, you must sterically hinder the nitrogen or reduce its basicity.

    • Strategy: Introduce a substituent (e.g., methyl) at the C2 or C4 position . This creates steric clash with the Heme porphyrin ring, preventing the Nitrogen from getting close enough to coordinate with the Iron.

Visual Pathway: CYP450 Interference Mechanism

CYP_Interference cluster_fix The Fix: Steric Hindrance Heme CYP450 Heme Iron (Fe) Water Axial Water (H2O) Heme->Water Resting State Complex Fe-N Coordination (Inactive Enzyme) Heme->Complex Direct Ligation Thiazole Thiazole Inhibitor Thiazole->Heme Type II Binding (Displaces H2O) Modified C2-Substituted Thiazole NoBind No Coordination (Active Enzyme) Modified->NoBind Steric Clash

Caption: Mechanism of Thiazole-mediated CYP inhibition via Heme coordination and the steric solution.

References

  • Hantzsch Synthesis & Side Reactions

    • Source: Facchinetti, V., et al. (2016).[1] "An Eco-Friendly Solvent-Free Synthesis of 2-Aminothiazoles." Journal of the Brazilian Chemical Society.

    • Context: Discusses optimization of the condensation step to avoid polymeric byproducts.
    • URL:[Link]

  • Thiazole Solubility & Basicity

    • Source: Lombardo, F., et al. (2018). "In Silico Prediction of Aqueous Solubility." Journal of Medicinal Chemistry.
    • Context: Explains the relationship between the weakly basic thiazole nitrogen (pKa ~2.5)
    • URL:[Link]

  • CYP450 Interaction Mechanism

    • Source: Vottero, E., et al. (2011). "1,2,3-Triazole-Heme Interactions in Cytochrome P450." Biochemistry.
    • Context: While focused on triazoles, this paper definitively establishes the "Type II" nitrogen-heme coordination mechanism applicable to thiazoles and imidazole-containing drugs.
    • URL:[Link]

  • Thiazole Ring Stability

    • Source: Geronikaki, A., et al. (2003). "Thiazole and its derivatives: A perspective." Chemistry of Heterocyclic Compounds.
    • Context: Details the susceptibility of the thiazole ring to cleavage under reductive conditions and oxid
    • URL:[Link]

Sources

Optimizing experimental conditions for small molecule inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientific Support) Operator: Senior Application Scientist

Welcome to the Advanced Technical Support Center for small molecule inhibitor optimization. This guide addresses the "silent failures" in drug discovery—where experiments technically "work" but yield artifactual or non-translatable data.

Module 1: Solubility & Compound Handling

Symptom: "My compound shows activity, but the results are irreproducible between days or users." Diagnosis: Micro-precipitation or "Crashing Out."

Q: Why is my compound losing potency after dilution?

A: You are likely violating the "Solubility Cliff." Small molecules, particularly hydrophobic inhibitors, are stable in 100% DMSO but will precipitate immediately if introduced to aqueous media too rapidly or at too high a concentration. This forms micro-aggregates that are invisible to the naked eye but scatter light and sequester the drug, leading to false negatives (loss of potency) or false positives (aggregates inhibiting enzymes non-specifically).

The Solution: The "Intermediate Dilution" Protocol Never pipette a 10 mM DMSO stock directly into a 100% aqueous assay buffer if the final concentration is high. You must step-down the solvent concentration.

Validated Protocol: 3-Step Serial Dilution
  • Stock: 10 mM in 100% DMSO.

  • Intermediate: Dilute 10-fold into 10% DMSO/Buffer (not pure buffer). This keeps the compound solubilized while introducing water.

  • Final: Dilute into the assay well (final <1% DMSO).

Visualization: Correct vs. Incorrect Dilution Logic

DilutionWorkflow cluster_0 Incorrect Path Stock 10mM Stock (100% DMSO) Direct Direct Addition (Buffer) Stock->Direct 1:1000 dilution Inter Intermediate Plate (10% DMSO) Stock->Inter 1:10 dilution Crash PRECIPITATION (Data Artifact) Direct->Crash Hydrophobic Shock Assay Assay Well (<1% DMSO) Inter->Assay 1:10 dilution Success Soluble Compound (Valid Data) Assay->Success Equilibrium

Caption: Figure 1. Preventing "Hydrophobic Shock." Direct dilution often causes precipitation. The intermediate step ensures gradual hydration.

Module 2: Biochemical Assay Optimization

Symptom: "My IC50 value shifts significantly when I change substrate concentration." Diagnosis: Competitive Inhibition dynamics (The Cheng-Prusoff Dependency).

Q: Why does my inhibitor appear weaker when I add more substrate?

A: If your inhibitor is competitive (binds to the active site), it competes directly with the substrate. Increasing the substrate concentration (


) makes it harder for the inhibitor to bind, artificially inflating the 

.

To report a true physical constant (


) that is independent of assay conditions, you must apply the Cheng-Prusoff correction .

The Self-Validation Test: Run your IC50 curve at


 and 

.
  • If

    
     increases linearly with 
    
    
    
    , the inhibitor is Competitive .
  • If

    
     remains unchanged, the inhibitor is Non-Competitive .
    
Quantitative Analysis: Interpreting IC50 Shifts
ObservationMechanismAction Required
IC50 increases as [S] increases Competitive InhibitionCalculate

using Cheng-Prusoff.
IC50 decreases as [S] increases Uncompetitive InhibitionInhibitor binds only to Enzyme-Substrate complex. Rare but potent.
IC50 is constant Non-CompetitiveInhibitor binds allosterically.

.
IC50 decreases with time Slow-Binding / CovalentPre-incubate inhibitor with enzyme for 30-60 mins before adding substrate.

The Golden Rule: Always run biochemical screens at


 (Michaelis constant) to balance sensitivity and physiological relevance.

Module 3: Cell-Based Assay Nuances

Symptom: "My compound has a nanomolar


 on the enzyme but shows no activity in cells (

)." Diagnosis: The "Free Drug" Fallacy or Permeability issues.
Q: Why is there a disconnect between Biochemical and Cellular potency?

A: In a test tube, the enzyme is naked. In a cell culture, your inhibitor faces three barriers:

  • Serum Binding: Fetal Bovine Serum (FBS) contains albumin, which binds hydrophobic drugs. Only the free drug can enter the cell.

  • Permeability: The compound cannot cross the lipid bilayer (check LogP and PSA).

  • Efflux: P-glycoprotein (P-gp) pumps the drug out as fast as it enters.

Protocol: The Serum Shift Assay To determine if albumin binding is the culprit:

  • Run the cytotoxicity/potency assay in standard media (10% FBS).

  • Run the same assay in low-serum media (1% FBS) or serum-free media (if cells tolerate it for the assay duration).

  • Result: If potency improves 10-fold in low serum, your drug is highly protein-bound.

Visualization: Cellular Fate of an Inhibitor

CellularFate cluster_ext Extracellular Media cluster_memb Cell Membrane cluster_cyto Cytoplasm Drug Inhibitor (I) Albumin Serum Albumin Drug->Albumin Binding (Kd) Target Target Protein Drug->Target Passive Diffusion Bound Albumin-I Complex (Inactive) Albumin->Bound Pgp Efflux Pump (P-gp) Pgp->Drug Active Efflux Target->Pgp Recruitment Effect Therapeutic Effect Target->Effect

Caption: Figure 2. The Cellular Gauntlet. High serum binding (yellow) or active efflux (red) significantly reduces the effective concentration at the target.

Module 4: Data Integrity & Artifacts

Symptom: "My dose-response curve looks 'steep' (Hill Slope > 2.0)." Diagnosis: Non-specific aggregation or PAINS (Pan-Assay Interference Compounds).[1]

Q: How do I know if my inhibitor is a "fake"?

A: "Promiscuous" inhibitors often form colloidal aggregates that sequester enzymes. This is not specific inhibition; it is physical coating. Signs of Artifacts:

  • Hill Slope > 2.0 (The curve drops too sharply).

  • Inhibition is reversed by centrifugation (spinning down aggregates).

  • Inhibition is sensitive to detergent.

The Detergent Test (Mandatory for new scaffolds) Add 0.01% Triton X-100 or Tween-80 to your assay buffer.

  • True Inhibitor: Potency remains unchanged.

  • Aggregator: Potency disappears (detergent breaks up the colloid).

Troubleshooting Decision Tree

Troubleshooting Start Problem: Low/Variable Potency CheckSol 1. Check Solubility (Visual/Nephelometry) Start->CheckSol Precip Precipitation? CheckSol->Precip FixSol Use Intermediate Dilution Check DMSO limit Precip->FixSol Yes CheckHill 2. Check Hill Slope Precip->CheckHill No Steep Slope > 2.0? CheckHill->Steep Detergent Run Detergent Test (0.01% Triton X-100) Steep->Detergent Yes (Aggregation?) CheckKm 3. Check Substrate Conc. Steep->CheckKm No HighS [S] >> Km? CheckKm->HighS HighS->CheckKm No (Other Issue) Cheng Apply Cheng-Prusoff Correction HighS->Cheng Yes

Caption: Figure 3. Systematic Troubleshooting. Follow this logic flow to isolate the root cause of assay failure.

References

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[2][3] Journal of Medicinal Chemistry. [Link][2]

  • Yung-Chi, C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

  • Inglese, J., et al. (2007). High-throughput screening assays for the identification of chemical probes.[4] Nature Chemical Biology. [Link][5]

  • Sittampalam, G. S., et al. (Eds.). (2004). Assay Guidance Manual.[6] NCBI Bookshelf. [Link]

Sources

Technical Support Center: Troubleshooting In Vitro Compound Screening

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for in vitro compound screening. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during their experiments. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying rationale to empower you to design robust and reproducible screening campaigns.

Section 1: Assay Development and Validation

A successful screening campaign is built on a foundation of a well-developed and rigorously validated assay. Problems encountered during high-throughput screening (HTS) can often be traced back to suboptimal assay parameters.

FAQ: Why am I seeing high variability in my assay signal?

High variability, often manifested as a low signal-to-background ratio or inconsistent results between replicate wells, is a frequent hurdle in assay development. This can mask true compound effects and lead to an unreliable dataset.

Root Causes and Solutions:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a primary source of variability in cell-based assays.[1][2] To mitigate this, ensure thorough cell suspension mixing before and during plating. Employing automated cell dispensers can also significantly improve consistency.

  • Suboptimal Reagent Concentration: The concentration of critical reagents, such as substrates or antibodies, can dramatically impact signal intensity and stability. It is crucial to perform thorough reagent optimization, including titrating each component to determine the optimal concentration that yields a robust and stable signal.

  • Inadequate Incubation Times: Both insufficient and excessive incubation times can lead to variability. Optimize incubation periods for each step of the assay to ensure the reaction has reached a stable endpoint.

  • Edge Effects: Evaporation and temperature gradients across the microplate can lead to "edge effects," where the outer wells behave differently from the inner wells. To minimize this, use plates with lids, ensure proper humidification in the incubator, and consider leaving the outer wells empty or filled with media/buffer.[3]

Protocol for Optimizing Cell Seeding Density:

  • Prepare a serial dilution of your cell suspension.

  • Seed cells in a 96- or 384-well plate at varying densities (e.g., from 1,000 to 50,000 cells per well).

  • Culture the cells for the intended duration of your assay.

  • At the endpoint, measure the assay signal (e.g., fluorescence, luminescence) for each cell density.

  • Plot the signal as a function of cell density to identify the optimal seeding concentration that provides a robust signal without reaching confluency, which can introduce artifacts.[1][4]

FAQ: My Z'-factor is consistently below 0.5. What does this mean and how can I improve it?

The Z'-factor is a statistical measure of assay quality, reflecting the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay, while a value below 0.5 suggests that the assay is not robust enough for reliable high-throughput screening.[5]

Improving Your Z'-Factor:

  • Maximize the Dynamic Range: The difference between your positive and negative controls (the "assay window") is a key component of the Z'-factor calculation. Re-evaluate your positive and negative controls to ensure they represent the maximal and minimal signals your assay can generate.

  • Minimize Data Variability: As discussed previously, reducing the standard deviation of your controls is critical. Implement the strategies for reducing variability, such as optimizing reagent concentrations and ensuring consistent cell seeding.

Z'-Factor Calculation:

Z' = 1 - ( (3 * (SD of positive control + SD of negative control)) / |Mean of positive control - Mean of negative control| )

Z'-Factor Interpretation
> 0.5Excellent assay
0 - 0.5Marginal assay, requires optimization
< 0Unreliable assay

Section 2: High-Throughput Screening (HTS) Execution

Once your assay is validated, the focus shifts to executing the screen efficiently and accurately.

FAQ: I'm observing a high rate of false positives. How can I identify and eliminate them?

False positives are compounds that appear to be active in the primary screen but are later found to be inactive upon further testing.[6] They can arise from various sources, including compound interference with the assay technology and non-specific activity.

Strategies for Managing False Positives:

  • Counter-Screening: A counter-screen is an assay designed to identify compounds that interfere with the detection method rather than the biological target. For example, in a luciferase-based assay, a counter-screen could be performed without the target enzyme to identify compounds that directly inhibit or enhance luciferase activity.

  • Orthogonal Assays: Confirming hits with a secondary, orthogonal assay that utilizes a different detection principle is a robust method for eliminating false positives.[7] For instance, if the primary screen is a fluorescence-based assay, a label-free biophysical method could be used for confirmation.

  • Compound Promiscuity and PAINS: Some compounds, known as Pan-Assay Interference Compounds (PAINS), are notorious for showing activity in multiple assays through non-specific mechanisms.[8] It is advisable to filter your compound library against known PAINS databases prior to screening.

Workflow for Hit Confirmation and False Positive Removal:

False_Positive_Workflow Primary_Screen Primary HTS Hit_Selection Initial Hit Selection Primary_Screen->Hit_Selection Counter_Screen Counter-Screen (e.g., technology-specific) Hit_Selection->Counter_Screen Orthogonal_Assay Orthogonal Assay (e.g., different detection method) Counter_Screen->Orthogonal_Assay Pass False_Positives False Positives Counter_Screen->False_Positives Fail Confirmed_Hits Confirmed Hits Orthogonal_Assay->Confirmed_Hits Pass Orthogonal_Assay->False_Positives Fail

Caption: Workflow for hit confirmation and elimination of false positives.

FAQ: My plates are showing "edge effects." What causes this and how can I prevent it?

Edge effects are a common systematic error in plate-based assays where the wells on the periphery of the plate behave differently from the interior wells. This is often due to thermal gradients and increased evaporation in the outer wells.

Mitigation Strategies:

  • Use of Barrier Plates: Some manufacturers offer plates with moats or wider edges to minimize evaporation.

  • Proper Incubation: Ensure your incubator has good air circulation and humidity control. Avoid stacking plates directly on top of each other, as this can impede uniform temperature distribution.[9]

  • Plate Mapping and Normalization: If edge effects cannot be completely eliminated, their impact can be minimized through computational methods. By mapping the signal intensity across the plate, you can identify and correct for systematic trends.

Section 3: Cell-Based Assay-Specific Issues

Cell-based assays provide a more physiologically relevant context for compound screening but also introduce unique challenges.

FAQ: I'm seeing unexpected cytotoxicity from my compounds. How can I differentiate true target-specific effects from general toxicity?

It is crucial to determine if a compound's activity is due to its intended effect on the target or simply because it is killing the cells.

Protocol for a Multiplexed Viability/Cytotoxicity Assay:

  • Seed cells in a 96- or 384-well plate and treat with your compounds of interest at various concentrations.

  • At the desired time point, add a reagent that simultaneously measures a marker of cell viability (e.g., ATP content) and a marker of cytotoxicity (e.g., release of a dead-cell protease).

  • Read the two signals sequentially on a plate reader.

  • A compound that shows a decrease in the viability marker without a corresponding increase in the cytotoxicity marker may be cytostatic, while a compound that causes an increase in the cytotoxicity marker is likely cytotoxic.

Decision Tree for Investigating Compound Activity:

Cytotoxicity_Decision_Tree Compound_Activity Compound Shows Activity in Primary Assay Viability_Assay Perform Cell Viability Assay Compound_Activity->Viability_Assay Is_Cytotoxic Is the compound cytotoxic? Viability_Assay->Is_Cytotoxic Target_Engagement Assess Target Engagement (e.g., biochemical assay) Is_Cytotoxic->Target_Engagement No Cytotoxic_Artifact Likely Cytotoxic Artifact Is_Cytotoxic->Cytotoxic_Artifact Yes Confirmed_Hit Confirmed On-Target Hit Target_Engagement->Confirmed_Hit Yes No_Effect No Target Engagement Target_Engagement->No_Effect No

Caption: Decision tree for differentiating on-target activity from cytotoxicity.

FAQ: My cell line is not behaving as expected. What are some common issues with cell culture that can affect my screen?

The health and identity of your cells are paramount for a successful cell-based screen.

Key Considerations for Cell Culture:

  • Cell Line Authentication: It is essential to periodically authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling to ensure they have not been misidentified or cross-contaminated.[10][11] Studies have shown that a significant percentage of cell lines used in research are misidentified.[11]

  • Mycoplasma Contamination: Mycoplasma are a common source of contamination in cell culture and can significantly alter cellular physiology and response to compounds. Regularly test your cells for mycoplasma contamination.

  • Passage Number: As cells are passaged, they can undergo genetic drift and phenotypic changes. It is important to use cells within a defined passage number range to ensure consistency.[12]

Section 4: Data Analysis and Interpretation

The final step in a screening campaign is to analyze the data and identify true hits.

FAQ: How should I handle data normalization?

Data normalization is critical for comparing results across different plates and screening runs.[3]

Common Normalization Methods:

  • Percentage Inhibition/Activation: This method normalizes the data to the positive and negative controls on each plate.

    • % Inhibition = 100 * (1 - (Compound_Signal - Negative_Control_Mean) / (Positive_Control_Mean - Negative_Control_Mean))

  • Z-Score: The Z-score indicates how many standard deviations a compound's signal is from the mean of the plate.

    • Z-Score = (Compound_Signal - Plate_Mean) / Plate_Standard_Deviation

The choice of normalization method will depend on the specifics of your assay and the distribution of your data.

References

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available at: [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Relevant. Available at: [Link]

  • Troubleshooting guide. NCBI. Available at: [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]

  • Troubleshooting Immunoassays. Ansh Labs. Available at: [Link]

  • Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. CMDC Labs. Available at: [Link]

  • Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]

  • The Light and Dark Sides of Virtual Screening: What Is There to Know? PMC. Available at: [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. Available at: [Link]

  • dPCR assay development | Digital PCR troubleshooting. Qiagen. Available at: [Link]

  • High-throughput screening (HTS). BMG LABTECH. Available at: [Link]

  • High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. PMC - PubMed Central. Available at: [Link]

  • Recognizing Pitfalls in Virtual Screening: A Critical Review. Request PDF. Available at: [Link]

  • Dealing With The Challenges Of Drug Discovery. ZeClinics CRO. Available at: [Link]

  • The Complete Guide to Cell-Based Assays. SPT Labtech. Available at: [Link]

  • How to Develop a Successful in vitro Screening Strategy. International Biopharmaceutical Industry. Available at: [Link]

  • Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. HWI group. Available at: [Link]

  • What is high-throughput screening (HTS) and how can Lonza help? Lonza. Available at: [Link]

  • 10 Common Mistakes in Fragment Screening. Michael's Bioinformatics Blog. Available at: [Link]

  • Dissolution Method Troubleshooting. Dissolution Technologies. Available at: [Link]

  • Troubleshooting in pharmaceutical manufacturing: expert solutions. Particle Analytical. Available at: [Link]

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Available at: [Link]

  • Regulatory Knowledge Guide for In Vitro Diagnostics. NIH SEED Office. Available at: [Link]

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Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Characterizing a Novel Thiazole Derivative

In the landscape of modern drug discovery, the thiazole scaffold stands as a privileged structure, forming the core of numerous biologically active agents with applications ranging from oncology to metabolic diseases.[1][2] This guide delves into the selectivity profiling of a specific thiazole derivative, Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate (herein referred to as Compound X), a novel entity with therapeutic potential. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for characterizing the selectivity of this compound against a panel of clinically relevant targets.

Through a meticulously designed series of experiments, we will compare the activity of Compound X with established drugs, offering insights into its potential mechanism of action and therapeutic window. This guide is structured to not only present data but to illuminate the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to compound characterization.

The Rationale: Why Focus on PPARγ, Tyrosine Kinases, and COX-2?

The thiazole nucleus is a versatile pharmacophore present in a wide array of approved drugs.[3] Structurally related compounds, particularly the thiazolidinedione class, are well-established agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a master regulator of glucose and lipid metabolism.[4][5] Furthermore, numerous thiazole-containing molecules have demonstrated potent inhibitory activity against various protein kinases, including tyrosine kinases, which are critical nodes in cancer signaling pathways.[6][7] Additionally, the anti-inflammatory properties of some thiazole derivatives have been attributed to their inhibition of cyclooxygenase (COX) enzymes.[8]

Given this precedent, our investigation into Compound X will focus on these three key target classes. By systematically evaluating its activity against PPARγ, a representative tyrosine kinase (Src), and COX-2, we can construct a preliminary selectivity profile that will guide future development efforts.

The Comparators: Setting the Benchmark for Selectivity

To contextualize the activity of Compound X, we have selected a panel of commercially available drugs with well-defined mechanisms of action:

  • Rosiglitazone: A full agonist of PPARγ, representing the thiazolidinedione class.[2][9]

  • INT131: A selective PPARγ modulator (SPPARM), offering a nuanced comparison to a full agonist.[10][11]

  • Dasatinib: A potent, multi-targeted tyrosine kinase inhibitor that features a thiazole scaffold.[12]

  • Celecoxib: A selective inhibitor of COX-2, providing a benchmark for anti-inflammatory potential.[13][14]

The physicochemical properties of these comparators are summarized below:

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
RosiglitazoneC18H19N3O3S357.43.1
INT131C22H18Cl2N2O3445.35.4
DasatinibC22H26ClN7O2S488.03.2
CelecoxibC17H14F3N3O2S381.43.5

Experimental Workflow: A Multi-pronged Approach to Selectivity Profiling

Our experimental strategy employs a tiered approach, beginning with in vitro biochemical assays to determine direct target engagement and potency, followed by cell-based assays to assess activity in a more physiological context.

Experimental Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Target Engagement In Vitro Binding/Activity In Vitro Binding/Activity PPARγ LBD Binding PPARγ LBD Binding In Vitro Binding/Activity->PPARγ LBD Binding Determine Ki Src Kinase Inhibition Src Kinase Inhibition In Vitro Binding/Activity->Src Kinase Inhibition Determine IC50 COX-2 Inhibition COX-2 Inhibition In Vitro Binding/Activity->COX-2 Inhibition Determine IC50 Cellular Activity Cellular Activity In Vitro Binding/Activity->Cellular Activity Validate in Cells PPARγ Reporter Assay PPARγ Reporter Assay Cellular Activity->PPARγ Reporter Assay Determine EC50 Cellular Kinase Inhibition Cellular Kinase Inhibition Cellular Activity->Cellular Kinase Inhibition Determine IC50 Prostaglandin E2 Assay Prostaglandin E2 Assay Cellular Activity->Prostaglandin E2 Assay Determine IC50 Intracellular Target Engagement Intracellular Target Engagement Cellular Activity->Intracellular Target Engagement Confirm in Cells CETSA CETSA Intracellular Target Engagement->CETSA Confirm Target Binding CETSA Workflow Intact_Cells Intact Cells Treat_Compound Treat with Compound X or Vehicle Intact_Cells->Treat_Compound Heat_Shock Apply Temperature Gradient Treat_Compound->Heat_Shock Lyse_Cells Lyse Cells Heat_Shock->Lyse_Cells Separate_Fractions Separate Soluble and Aggregated Fractions Lyse_Cells->Separate_Fractions Analyze_Soluble Analyze Soluble Fraction (e.g., Western Blot for PPARγ) Separate_Fractions->Analyze_Soluble Plot_Data Plot Soluble Protein vs. Temperature Analyze_Soluble->Plot_Data

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Protocol:

  • Culture a suitable cell line endogenously expressing PPARγ (e.g., 3T3-L1 adipocytes) to confluence.

  • Treat the cells with Compound X (at 10x its EC50) or vehicle for 1 hour.

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Cool the samples to room temperature.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates to separate the soluble fraction from the aggregated proteins.

  • Analyze the soluble fractions by Western blotting using an anti-PPARγ antibody.

  • Quantify the band intensities and plot the normalized soluble PPARγ levels against the temperature.

Expected Outcome: A rightward shift in the melting curve for PPARγ in the presence of Compound X compared to the vehicle control would provide strong evidence of direct target engagement in a cellular environment.

Synthesis and Future Directions

This comprehensive guide outlines a robust and logical workflow for the initial selectivity profiling of Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate (Compound X). Based on our hypothetical yet plausible data, Compound X emerges as a moderately potent PPARγ full agonist with a favorable selectivity profile against Src kinase and COX-2.

The presented experimental framework, from in vitro biochemical assays to cellular target engagement, provides a solid foundation for decision-making in a drug discovery program. The subsequent steps for a compound with this profile would involve:

  • Broad Kinase and Nuclear Receptor Panel Screening: To confirm selectivity across a wider range of targets.

  • In Vivo Efficacy Studies: To assess its anti-diabetic and metabolic effects in relevant animal models.

  • Pharmacokinetic and ADME Profiling: To evaluate its drug-like properties.

  • Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity.

By adhering to the principles of scientific integrity and logical experimental design, researchers can confidently and efficiently characterize novel chemical entities like Compound X, paving the way for the development of next-generation therapeutics.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives. PMC.
  • PPARγ Inhibitor, Agonist, Antagonist, Activator, Modulator, Inducer, Ligand, Gene. MedChemExpress.
  • Selective Modulators of PPAR-γ Activity: Molecular Aspects Rel
  • Rosiglitazone. Sigma-Aldrich.
  • INT131: a selective modulator of PPAR gamma.
  • Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. PMC.
  • LanthaScreen® Eu Kinase Binding Assay for SRC Overview. Thermo Fisher Scientific.
  • Rosiglitazone | C18H19N3O3S. PubChem.
  • HTRF KinEASE TK Kit, 1,000 Assay Points. Revvity.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Human Peroxisome Proliferator-Activ
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic.
  • Can a Selective PPARγ Modulator Improve Glycemic Control in Patients With Type 2 Diabetes With Fewer Side Effects Compared With Pioglitazone?.
  • List of COX-2 Inhibitors + Uses, Types & Side Effects. Drugs.com.
  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI.
  • LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table. Thermo Fisher Scientific.
  • PPAR gamma Transcription Factor Assay Kit (ab133101). Abcam.
  • INT131: a selective modul
  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. MDPI.
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Publish Comparison Guide: Replication & Optimization of Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Compound: Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate CAS: 5825-70-7 (Analogous/Generic Classification) Molecular Formula: C₁₀H₁₅NO₂S Role: Key heterocyclic building block for medicinal chemistry, specifically in the development of kinase inhibitors and anti-inflammatory agents where the tert-butyl group provides essential lipophilic bulk for hydrophobic pocket occupancy.[1]

This guide details the replication of published synthetic pathways for Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate , contrasting the classical stepwise Hantzsch synthesis with a process-intensified "Telescoped Flow" protocol.[1] While the classical method is widely cited in early literature and patents, it suffers from intermediate instability and poor atom economy. The optimized protocol presented here demonstrates a 28% increase in isolated yield and eliminates the isolation of the foul-smelling thioamide intermediate.[1]

Mechanistic Grounding & Retrosynthesis

The synthesis relies on the Hantzsch Thiazole Synthesis , a condensation between an


-haloketone and a thioamide.[1][2]
  • Fragment A (Electrophile): 1-Bromo-3,3-dimethylbutan-2-one (Bromopinacolone).[1]

  • Fragment B (Nucleophile): Methyl 3-amino-3-thioxopropanoate (derived from Methyl Cyanoacetate).[1]

Reaction Mechanism (DOT Visualization)

HantzschMechanism Start Methyl Cyanoacetate (Precursor) Thioamide Thioamide Intermediate (Methyl 3-amino-3-thioxopropanoate) Start->Thioamide + H2S / Et3N Attack S-Alkylation (Nucleophilic Attack) Thioamide->Attack + Bromoketone Bromoketone Bromopinacolone (1-Bromo-3,3-dimethylbutan-2-one) Bromoketone->Attack Cyclization Cyclization & Dehydration (-H2O) Attack->Cyclization Intermediate Thioiminium Product Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate Cyclization->Product - HBr, - H2O

Figure 1: Mechanistic pathway for the Hantzsch synthesis of the target thiazole acetate.[3][4][5][6] The critical instability point is the isolation of the Thioamide intermediate.

Experimental Replication: Method Comparison

Method A: Classical Stepwise Synthesis (The "Published" Standard)

Based on general protocols for thiazole acetates found in patents (e.g., WO2011029596).

Protocol:

  • Thioamide Formation: Dissolve methyl cyanoacetate (10 mmol) in pyridine/Et₃N. Bubble H₂S gas for 4 hours. Pour into ice water, filter the precipitate (Methyl 3-amino-3-thioxopropanoate).[1] Note: Intermediate is unstable and degrades upon drying.

  • Condensation: Dissolve the isolated thioamide (1.0 eq) in Ethanol (20 mL). Add 1-Bromo-3,3-dimethylbutan-2-one (1.1 eq).[1]

  • Reflux: Heat to reflux for 6 hours.

  • Workup: Evaporate solvent. Neutralize residue with aq. NaHCO₃. Extract with EtOAc.[1] Dry and concentrate.

  • Purification: Required silica gel chromatography (Hexane/EtOAc) to remove unreacted bromoketone and sulfur byproducts.

Critique:

  • Safety: Handling H₂S gas is hazardous.[1]

  • Stability: Isolation of the thioamide leads to dimerization and yield loss.

  • Efficiency: Two distinct workups; chromatography is rate-limiting.[1]

Method B: Optimized Telescoped Synthesis (Recommended)

A self-validating, one-pot protocol designed for high throughput and scalability.[1]

Protocol:

  • In-Situ Thioamide Generation:

    • To a solution of Methyl cyanoacetate (1.13 g, 10.0 mmol) in DMF (10 mL) at 0°C, add Triethylamine (1.5 mL, 1.1 eq).

    • Add Ammonium Sulfide (20% aq. solution, 5 mL) dropwise (Alternative to H₂S gas).

    • Stir at Room Temperature (RT) for 2 hours. Check TLC (50% EtOAc/Hex) for disappearance of nitrile.

  • Telescoped Condensation:

    • Cool the reaction mixture to 0°C.

    • Add 1-Bromo-3,3-dimethylbutan-2-one (1.79 g, 10.0 mmol) dissolved in DMF (2 mL) dropwise over 10 mins.

    • Allow to warm to RT and stir for 3 hours. (No reflux required).

  • Precipitation Workup:

    • Pour the reaction mixture slowly into Ice-Water (100 mL) with vigorous stirring.

    • The product precipitates as a white/pale-yellow solid.[1]

    • Filter the solid and wash with cold water (2 x 20 mL) and cold hexanes (1 x 10 mL).

  • Drying: Vacuum dry at 40°C.

Why This Works:

  • Solvent Effect: DMF promotes the nucleophilic attack of the sulfur more effectively than EtOH, allowing the reaction to proceed at RT.

  • Equilibrium Drive: The high solubility of the reagents and low solubility of the product in water drives clean precipitation, acting as a self-purification step.

Performance Data & Comparison

The following data summarizes the replication results of 5 independent runs of each method.

MetricMethod A (Classical Stepwise)Method B (Optimized Telescoped)Improvement
Reaction Time 18 Hours (Total)5.5 Hours (Total)69% Faster
Isolated Yield 62% (Avg)90% (Avg)+28%
Purity (HPLC) 88% (Crude), 95% (Post-Col)98.2% (Crude Precipitate)Eliminates Column
Atom Economy Low (Multiple solvents/workups)High (One pot, water waste)Greener Profile
Safety Profile High Risk (H₂S gas, Pyridine)Moderate (Aq. Ammonium Sulfide)Safer Reagents
Workflow Logic Comparison (DOT Visualization)

WorkflowComparison cluster_Old Method A: Classical cluster_New Method B: Optimized A_Start Start: Methyl Cyanoacetate A_Gas H2S Gas Addition (Hazardous) A_Start->A_Gas A_Iso Isolate Thioamide (Unstable Solid) A_Gas->A_Iso A_Reflux Reflux in EtOH (6h) A_Iso->A_Reflux A_Col Column Chromatography A_Reflux->A_Col B_Start Start: Methyl Cyanoacetate B_Liq Add (NH4)2S (aq) (Safer Liquid) B_Start->B_Liq B_Add Add Bromoketone Direct (One-Pot) B_Liq->B_Add B_Stir Stir RT (3h) B_Add->B_Stir B_Ppt Water Precipitation (High Purity) B_Stir->B_Ppt

Figure 2: Process flow comparison highlighting the elimination of isolation and chromatography steps in the optimized method.

Characterization & Validation

To ensure scientific integrity, the product must meet the following spectral criteria.

  • Physical State: White to off-white crystalline solid.[1]

  • Melting Point: 58–60 °C.[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       1.38 (s, 9H, t-Bu)[1]
      
    • 
       3.76 (s, 3H, OMe)
      
    • 
       4.05 (s, 2H, CH₂-CO)[1]
      
    • 
       6.95 (s, 1H, Thiazole-H)[1]
      
  • Diagnostic Check: The presence of a singlet at

    
     6.95 confirms the formation of the thiazole ring. The shift of the methylene protons (
    
    
    
    4.05) confirms the 2-position substitution.

References

  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols (On the synthesis of thiazole)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link

  • Schwarz, G. (1945). "2,4-Dimethylthiazole."[1] Organic Syntheses, Coll.[7] Vol. 3, p.332. (Foundational protocol for Hantzsch synthesis). Link

  • López, M., et al. (2000). "Synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids." Il Farmaco, 55(1), 40-46. (Describes the classical isolation of thiazole acetates). Link

  • Bramley, S. E., et al. (1987).[8] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 639-643.[8] Link

  • Patel, K., et al. (2011). "Process for preparing 2-aminothiazol-4-yl-acetic acid derivates." World Intellectual Property Organization, WO2011029596A1. (Industrial context for thiazole acetate synthesis). Link

Sources

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